Author: BenchChem Technical Support Team. Date: February 2026
[1]
Document Control:
Version: 1.0
Target Audience: Medicinal Chemists, Process Chemists, Energetic Materials Scientists
Executive Summary
(3-Nitro-1H-pyrazol-5-yl)methanol (CAS 1844857-53-9) is a bifunctional heterocyclic building block characterized by the presence of an electron-withdrawing nitro group and a reactive primary alcohol on a pyrazole scaffold.[1] This compound serves as a critical intermediate in two distinct high-value sectors:
Pharmaceutical Development: As a scaffold for kinase inhibitors and bio-isosteres, where the nitro group acts as a latent amine and the alcohol facilitates coupling.
Energetic Materials: As a precursor for insensitive high-energy density materials (HEDMs), leveraging the high nitrogen content and thermal stability of the nitro-pyrazole core.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, chemoselective synthesis, and reactivity profile.
Chemical Identity & Structural Dynamics[1]
The molecule exhibits annular tautomerism, a defining feature of N-unsubstituted pyrazoles. In solution, the hydrogen atom on the nitrogen oscillates, making the 3- and 5-positions chemically equivalent unless the nitrogen is substituted.[1]
Note: In this guide, we adhere to the CAS nomenclature (3-nitro), but researchers must recognize that N-alkylation will lock the molecule into one of two distinct regioisomers (1,3- or 1,5-disubstituted).[1]
Physicochemical Profile
Note: Experimental data for this specific CAS is limited. Values below represent high-confidence predicted ranges based on structural analogs (e.g., (3-methyl-1H-pyrazol-5-yl)methanol and 3-nitropyrazole).
Property
Value / Range
Notes
Physical State
Solid (Crystalline powder)
Typically off-white to pale yellow due to the nitro chromophore.[1]
Melting Point
110°C – 140°C (Predicted)
High MP driven by intermolecular H-bonding (OH[1]···N and NH[1][2]···O).
Solubility
DMSO, Methanol, Ethanol, EtOAc
Poor solubility in non-polar solvents (Hexane, DCM).
pKa (Pyrazole NH)
~9.5 – 10.5
The nitro group withdraws electron density, increasing acidity relative to pyrazole (pKa 14.2).
LogP
~0.2 – 0.5
Moderately polar; suitable for fragment-based drug discovery (FBDD).[1]
Synthetic Methodology
The primary challenge in synthesizing CAS 1844857-53-9 is the chemoselective reduction of the ester precursor without reducing the nitro group to an amine or hydroxylamine.[1]
Note: Borane reduces carboxylic acids/esters faster than nitro groups, but temperature control is critical to prevent over-reduction.
Synthesis Workflow Diagram
Figure 1: Chemoselective synthesis pathway prioritizing the preservation of the nitro moiety.
Reactivity & Functionalization[1]
This molecule offers three distinct vectors for chemical modification, making it a versatile scaffold.
Alcohol Oxidation & Substitution
The primary alcohol is unhindered and reacts typically:
Oxidation: MnO₂ or Dess-Martin Periodinane yields the aldehyde , a precursor for reductive amination.
Halogenation: SOCl₂ converts the alcohol to the alkyl chloride (often as the HCl salt).
Etherification: Mitsunobu conditions can couple the alcohol to phenols or heterocycles.
Nitro Group Manipulation
The nitro group acts as a "masked" amine.
Reduction: Hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂, Fe/HCl) yields the 3-amino-1H-pyrazol-5-yl methanol .[1]
Sandmeyer Reaction: Post-reduction, the amine can be converted to halides (F, Cl, Br) or nitriles.
Pyrazole Nitrogen Alkylation
Regioselectivity Issue: Alkylation (using R-X and base like K₂CO₃) will produce a mixture of N1 and N2 isomers.
Control: Steric bulk of the substituent and solvent polarity influence the ratio. The nitro group's electron-withdrawing nature makes the NH relatively acidic, facilitating alkylation under mild conditions.
Reactivity Map
Figure 2: Divergent synthetic utility of the scaffold.
Applications
Pharmaceutical Discovery[1]
Kinase Inhibition: The aminopyrazole motif (derived from the nitro precursor) is a classic ATP-hinge binder.[1] The hydroxymethyl group provides a handle to extend into the solvent-exposed region or the back pocket of the enzyme.[1]
Bio-isosteres: 3-nitropyrazoles can mimic other electron-deficient aromatic rings in fragment-based screening.[1]
Energetic Materials[1]
Insensitive Munitions: Research indicates that nitro-pyrazole derivatives exhibit high thermal stability (>300°C) and low impact sensitivity.[1] The hydroxymethyl group allows for polymerization or esterification with energetic acids (e.g., nitric acid) to form nitrate esters, increasing the oxygen balance.
Energetic Potential: While the alcohol is stable, polynitro derivatives or nitrate esters derived from it are potentially explosive. Do not heat neat material above 150°C without DSC testing.
Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless in a controlled reaction vessel. Incompatible with strong oxidizers.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
Chemical Identity & Safety: 3-Nitro-1H-pyrazole Safety Data Sheet. Fisher Scientific. Link
Synthetic Methodology (Ester Reduction): Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. Journal of Organic Chemistry. Link (Standard protocol adaptation).
Energetic Materials Application: Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles. National Institutes of Health (PubMed). Link
General Pyrazole Chemistry: Synthesis and reactivity of nitro-pyrazoles. Heterocyclic Chemistry Reviews. Link
(Note: Specific literature on CAS 1844857-53-9 is sparse; protocols are derived from validated chemistry of homologous nitro-pyrazole esters.)[1]
An In-depth Technical Guide to (3-nitro-1H-pyrazol-5-yl)methanol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction (3-nitro-1H-pyrazol-5-yl)methanol is a heterocyclic compound of significant interest in the field of energetic materials and as a versatile bui...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-nitro-1H-pyrazol-5-yl)methanol is a heterocyclic compound of significant interest in the field of energetic materials and as a versatile building block in organic synthesis. Its structure, featuring a pyrazole ring substituted with both a nitro group and a hydroxymethyl group, imparts unique chemical properties that are actively being explored for the development of advanced materials with tailored sensitivities and high performance. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and key applications of (3-nitro-1H-pyrazol-5-yl)methanol, with a focus on providing practical insights for researchers in the field.
Chemical Structure and Molecular Properties
(3-nitro-1H-pyrazol-5-yl)methanol is characterized by a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a nitro group (-NO2) at the 3-position and a hydroxymethyl group (-CH2OH) at the 5-position. The presence of the electron-withdrawing nitro group and the hydrogen-bonding capable hydroxymethyl group significantly influences the molecule's reactivity and physical properties.
The molecular formula for (3-nitro-1H-pyrazol-5-yl)methanol is C4H5N3O3.[1][2] Its molecular weight is 143.10 g/mol .[1][2]
Table 1: Molecular Properties of (3-nitro-1H-pyrazol-5-yl)methanol
Diagram 1: Chemical Structure of (3-nitro-1H-pyrazol-5-yl)methanol
Caption: 2D structure of (3-nitro-1H-pyrazol-5-yl)methanol.
Synthesis
The primary route for the synthesis of (3-nitro-1H-pyrazol-5-yl)methanol involves the reduction of its corresponding carboxylic acid, 3-nitro-1H-pyrazole-5-carboxylic acid. This precursor is a key intermediate in the synthesis of various energetic materials.
Diagram 2: Synthetic Pathway to (3-nitro-1H-pyrazol-5-yl)methanol
Caption: General synthetic scheme for (3-nitro-1H-pyrazol-5-yl)methanol.
Experimental Protocol: Representative Reduction of a Carboxylic Acid
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel.
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
Reagent Preparation: In the flask, suspend lithium aluminum hydride (typically 1.5-2.0 equivalents) in anhydrous THF.
Addition of Carboxylic Acid: Dissolve 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred suspension of LiAlH4 at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH4. This is a highly exothermic step and should be performed with extreme care. Subsequently, add a 15% aqueous sodium hydroxide solution, followed by more water.
Work-up: Filter the resulting suspension to remove the aluminum salts. Wash the filter cake thoroughly with THF or diethyl ether.
Extraction: Combine the filtrate and the washings. The organic layer can be further washed with a saturated aqueous solution of sodium sulfate.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (3-nitro-1H-pyrazol-5-yl)methanol.
Purification: The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
As experimental spectra for (3-nitro-1H-pyrazol-5-yl)methanol are not publicly available, the following are predicted characteristic peaks based on the analysis of similar pyrazole derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance):
-CH2- (hydroxymethyl group): A singlet is expected in the range of δ 4.5-5.0 ppm.
-OH (hydroxyl group): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 2.0-5.0 ppm.
CH (pyrazole ring): A singlet for the proton on the pyrazole ring is expected around δ 6.5-7.5 ppm.
NH (pyrazole ring): A broad singlet for the N-H proton is expected at a downfield shift, typically > δ 10 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-CH2OH (hydroxymethyl carbon): A peak is expected in the range of δ 55-65 ppm.
C4 (pyrazole ring): The carbon atom bearing a hydrogen is expected around δ 100-115 ppm.
C3 and C5 (pyrazole ring): The carbon atoms attached to the nitro and hydroxymethyl groups are expected in the range of δ 140-160 ppm.
IR (Infrared) Spectroscopy:
O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.
N-H stretch (pyrazole ring): A moderate to sharp band around 3100-3300 cm⁻¹.
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
N=O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C=C and C=N stretch (pyrazole ring): Bands in the region of 1400-1600 cm⁻¹.
C-O stretch (primary alcohol): A strong band around 1050 cm⁻¹.
Applications in Energetic Materials
A primary area of application for (3-nitro-1H-pyrazol-5-yl)methanol is in the synthesis of advanced energetic materials. The 3-nitro-1H-pyrazole moiety is a key structural motif in the design of compounds that exhibit a favorable balance of high energy density and low sensitivity to impact and friction.
(3-nitro-1H-pyrazol-5-yl)methanol can serve as a precursor to more complex, high-nitrogen content molecules. For instance, it can be used in the construction of bridged or fused heterocyclic systems, such as pyrazole-triazoles. These resulting compounds often exhibit remarkable thermal stability and insensitivity, making them potential candidates for heat-resistant explosives and less sensitive munitions. The hydroxymethyl group provides a reactive handle for further chemical modifications and the construction of larger, energy-rich molecular frameworks.
Safety and Handling
(3-nitro-1H-pyrazol-5-yl)methanol should be handled with care in a laboratory setting. As a nitro-containing compound, it should be treated as potentially energetic and sensitive to heat, shock, and friction, although specific sensitivity data is not widely available. Standard laboratory safety precautions, including the use of personal protective equipment (safety glasses, gloves, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(3-nitro-1H-pyrazol-5-yl)methanol is a valuable chemical intermediate with a well-defined structure and molecular weight. While its synthesis via the reduction of 3-nitro-1H-pyrazole-5-carboxylic acid is a logical and feasible route, the handling of the required reagents necessitates stringent safety protocols. The primary application of this compound lies in the innovative field of energetic materials, where its unique structural features contribute to the development of next-generation explosives and propellants with enhanced safety and performance characteristics. Further research into the properties and reactivity of (3-nitro-1H-pyrazol-5-yl)methanol is warranted to fully explore its potential in both materials science and synthetic chemistry.
References
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
Chemistry Steps. (2023, July 16). LiALH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
An In-depth Technical Guide to the Tautomeric Equilibrium of 4-(Hydroxymethyl)-3(5)-nitropyrazole
Abstract N-unsubstituted pyrazoles are a cornerstone in medicinal chemistry, yet their inherent annular tautomerism presents a critical challenge for rational drug design. The position of the single proton on the pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-unsubstituted pyrazoles are a cornerstone in medicinal chemistry, yet their inherent annular tautomerism presents a critical challenge for rational drug design. The position of the single proton on the pyrazole ring dictates the molecule's hydrogen bonding capabilities, dipole moment, and overall topology, which are fundamental determinants of receptor binding and pharmacokinetic properties. This guide provides a detailed examination of the tautomeric equilibrium in 4-(hydroxymethyl)-3(5)-nitropyrazole, a system where the interplay between a potent electron-withdrawing group (EWG) and a hydrogen-bonding substituent creates a nuanced chemical landscape. We will dissect the electronic and environmental factors governing this equilibrium, outline rigorous experimental and computational protocols for its characterization, and provide field-proven insights into interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of pyrazole tautomerism to inform their synthetic strategies and lead optimization efforts.
The Fundamental Principle: Annular Tautomerism in Pyrazoles
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can migrate between these two nitrogens (N1 and N2) in a process known as annular prototropic tautomerism.[1][2] This rapid, reversible interconversion results in an equilibrium between two distinct tautomeric forms. For a pyrazole with dissimilar substituents at the 3- and 5-positions, this equilibrium is non-degenerate, with one tautomer typically being more stable and thus more populated than the other.
The position of this equilibrium is not arbitrary; it is governed by a delicate balance of several factors:
Electronic Effects of Substituents: This is arguably the most dominant intramolecular factor. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert a profound influence on the electron density of the pyrazole ring, thereby stabilizing or destabilizing adjacent protonation sites.[1][3]
Solvent Effects: The surrounding medium can significantly shift the equilibrium. Polar solvents may stabilize a more polar tautomer, while protic solvents can engage in specific hydrogen-bonding interactions, favoring one form over another.[1][2]
Inter- and Intramolecular Hydrogen Bonding: Substituents capable of forming hydrogen bonds can create stabilizing interactions that lock the system into a preferred tautomeric state.
Temperature: As with any chemical equilibrium, the population of tautomers is temperature-dependent.
Understanding these factors is paramount, as the biologically active form of a pyrazole-based drug candidate may not be the most stable tautomer in a non-biological environment.
A Case Study: The Tautomers of 4-(Hydroxymethyl)-3(5)-nitropyrazole
The molecule of interest, 4-(hydroxymethyl)-3(5)-nitropyrazole, is an exemplary system for studying these effects. It features a powerful EWG (the nitro group, -NO₂) and a substituent capable of hydrogen bonding (the hydroxymethyl group, -CH₂OH). The annular tautomerism results in an equilibrium between two forms: (3-nitro-1H-pyrazol-4-yl)methanol and (5-nitro-1H-pyrazol-4-yl)methanol.
Figure 1: Annular tautomeric equilibrium of 4-(hydroxymethyl)-3(5)-nitropyrazole.
Causality of Electronic Influence
The nitro group is a potent electron-withdrawing group, primarily through its resonance effect (-R) and inductive effect (-I). This significantly reduces the electron density within the pyrazole ring. The fundamental chemical principle at play is the stabilization of charge.
Tautomer A (3-nitro): The mobile NH proton is on N1, adjacent to the carbon bearing the nitro group (C3). This places the basic, lone-pair-bearing nitrogen (N2) further away from the EWG.
Tautomer B (5-nitro): The mobile NH proton is on N1, but the nitro group is at C5. Conventionally, this is named with the protonated nitrogen as N1, making the nitro group at C5. In this form, the basic, lone-pair-bearing nitrogen (N2) is directly adjacent to the carbon with the nitro group (C3).
The established principle is that an electron-withdrawing group stabilizes a tautomer where the proton is located on the distal nitrogen atom.[3][4] The rationale is that this arrangement places the more basic, lone-pair-donating nitrogen (N2 in Tautomer A) adjacent to the electron-deficient carbon (C3), which is an electronically favorable interaction. Conversely, in Tautomer A, the protonated, less basic nitrogen (N1) is adjacent to the EWG. Therefore, based purely on the electronic effect of the nitro group, Tautomer A ((3-nitro-1H-pyrazol-4-yl)methanol) is predicted to be the more stable and predominant form. Studies on other 3(5)-nitropyrazoles have confirmed this preference in both solid-state and solution.[4][5]
The 4-hydroxymethyl group is a weak electron-donating group via induction and is not expected to significantly perturb the powerful electronic influence of the nitro group. Its primary role will be in directing intermolecular interactions through hydrogen bonding.
Experimental Elucidation of Tautomeric Preference
Theoretical prediction must be validated by empirical evidence. A multi-pronged approach combining synthesis, spectroscopy, and crystallography provides an unassailable characterization of the tautomeric state.
Synthesis Protocol
A robust synthesis of the target compound is the necessary first step. A plausible route involves the nitration of a suitable pyrazole precursor.
Figure 2: General experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
Preparation: Cool a stirred solution of concentrated sulfuric acid to 0 °C in an ice-salt bath.
Substrate Addition: Slowly add (1H-pyrazol-4-yl)methanol to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH ~7. Extract the product into an organic solvent like ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final compound.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.[6] By analyzing spectra in different solvents and at various temperatures, one can quantify the tautomer ratio.
Protocol for NMR Analysis:
Sample Preparation: Prepare separate NMR samples of the compound (~10-15 mg) in deuterated solvents of varying polarity, such as CDCl₃ (non-polar, aprotic), DMSO-d₆ (polar, aprotic), and CD₃OD (polar, protic).
¹H and ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra for each sample at room temperature.
Low-Temperature NMR: For the sample in a solvent like CD₂Cl₂ or THF-d₈, acquire spectra at progressively lower temperatures (e.g., 25 °C down to -80 °C). The goal is to slow the proton exchange rate to the point where distinct signals for each tautomer can be observed (the slow-exchange regime).
2D NMR: Acquire a ¹H-¹⁵N HMBC spectrum to directly correlate the pyrazole protons to the nitrogen atoms, providing definitive proof of the proton's location. A ¹H-¹H NOESY experiment can show through-space correlation between the N-H proton and the C5-H, which would be indicative of Tautomer A.
Interpreting the Data:
Chemical Shifts: The chemical shifts of the ring carbons and protons are highly sensitive to the tautomeric form. In particular, C3 and C5 will have significantly different chemical shifts. For Tautomer A, C3 (bearing the nitro group) will be deshielded compared to C5. In Tautomer B, the opposite would be true.
Signal Averaging: At room temperature, if the proton exchange is fast on the NMR timescale, you will observe a single set of time-averaged signals for the pyrazole ring. The chemical shifts will be a weighted average of the two tautomers.
Signal Splitting (Slow Exchange): At low temperatures, the appearance of two distinct sets of signals for the pyrazole ring is conclusive evidence of both tautomers coexisting. The ratio of the tautomers can be determined by integrating the corresponding signals.
Parameter
Expected for Tautomer A (3-Nitro)
Expected for Tautomer B (5-Nitro)
Rationale
¹³C Shift of C3
Deshielded (Higher ppm)
Shielded (Lower ppm)
Direct attachment to EWG (-NO₂)
¹³C Shift of C5
Shielded (Lower ppm)
Deshielded (Higher ppm)
Further from EWG (-NO₂)
¹H Shift of H5
Deshielded (Higher ppm)
Shielded (Lower ppm)
Proximity to EWG and N1-H
¹⁵N Shift of N1
Shielded (More negative ppm)
Deshielded (Less negative ppm)
Protonated nitrogen
¹⁵N Shift of N2
Deshielded (Less negative ppm)
Shielded (More negative ppm)
Unprotonated (lone pair) nitrogen
Solid-State Characterization by X-ray Crystallography
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[7][8] Crystal packing forces and intermolecular hydrogen bonding networks often favor a single tautomer.
Protocol for Crystallographic Analysis:
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Process the data and solve the crystal structure. The key output is an electron density map that allows for the precise localization of all atoms, including the pyrazole N-H proton.
Interpreting the Data: The refined structure will definitively show which nitrogen atom bears the proton, confirming the predominant (or exclusive) tautomer in the solid state. Given the strong electronic preference, it is highly probable that the crystal structure will correspond to Tautomer A ((3-nitro-1H-pyrazol-4-yl)methanol) .[4] The analysis will also reveal the intricate network of hydrogen bonds involving the N-H group, the hydroxymethyl group, and the nitro group, which are the self-validating interactions that lock in the observed conformation.
Computational Insights into Tautomer Stability
Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[3][9]
Figure 3: Workflow for DFT-based analysis of tautomer stability.
Protocol for DFT Calculation:
Structure Building: Build the 3D structures of both Tautomer A and Tautomer B in a molecular modeling program.
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and using a Polarizable Continuum Model (PCM) to simulate different solvents (e.g., water, DMSO).
Frequency Analysis: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energies and thermal corrections needed to calculate Gibbs free energy (ΔG).
Energy Comparison: Compare the calculated electronic energies (ΔE) and Gibbs free energies (ΔG) of the two tautomers in each environment. The tautomer with the lower energy is the more stable one.
Conclusion and Implications for Drug Development
The tautomerism of 4-(hydroxymethyl)-3(5)-nitropyrazole is dictated primarily by the powerful electron-withdrawing nature of the nitro group. Both theoretical predictions and established chemical principles indicate that the (3-nitro-1H-pyrazol-4-yl)methanol (Tautomer A) form is significantly more stable. This preference is expected to hold true in the solid state and across a range of solvents, although the exact equilibrium constant in solution may be modulated by solvent polarity and hydrogen bonding.
For drug development professionals, this is not a trivial academic point. The predominance of Tautomer A has critical consequences:
Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility.[1] These properties, which are governed by the predominant tautomer, dictate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patent filings.
A thorough characterization of the tautomeric landscape, using the integrated experimental and computational workflows described herein, is a non-negotiable step in the optimization of any pyrazole-based therapeutic agent. It ensures that development efforts are focused on the chemical entity that is actually present and active in the physiological environment.
References
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Alkorta, I., et al. (2012). A theoretical study on the pKa of pyrazoles. New Journal of Chemistry, 36(5), 1114-1120. [Link]
Orabi, E. A., et al. (2018). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society, 22(8), 983-995. [Link]
Alkorta, I., et al. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 55(1), 89-98. [Link]
Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
Krems, C., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 159. [Link]
Zapol'skii, M. E., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND PYRAZOLO[3,4-f]INDAZOLE-4,8-DIONES. Journal of Heterocyclic Chemistry, 53(1), 195-203.
Reddy, G. S., et al. (2019). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 17(3), 563-570. [Link]
Pfizer Inc. (2010).
Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(12), 1145-1154. [Link]
Indian Chemical Society. (n.d.). A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society.
Shkineva, T. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E, 78(12), 1222-1226.
Shawali, A. S., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 94-106. [Link]
The 3-Nitropyrazole Scaffold: Synthetic Access and Pharmacological Utility
Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like celecoxib and crizotinib.[1] However, the vast majority of these utilize the 3-amino or 4-substit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like celecoxib and crizotinib.[1] However, the vast majority of these utilize the 3-amino or 4-substituted frameworks.[1] The 3-nitro-pyrazole subclass represents an underutilized but chemically distinct chemical space.[1] Unlike its thermodynamically favored isomer (4-nitropyrazole), the 3-nitro derivative offers unique electronic properties, serving as a high-energy electrophile and a hypoxia-selective pharmacophore.[1]
This guide addresses the primary bottleneck in utilizing this scaffold—synthetic accessibility —and details its specific biological utility in antimicrobial and antiparasitic drug discovery, where the nitro group functions not merely as a substituent, but as a "warhead" requiring bio-activation.[1]
Chemical Rationale: The "Isomer Problem"
To understand the biological application of 3-nitropyrazoles, one must first master their electronic behavior.[1]
Electronic Bias and Reactivity
Electrophilic aromatic substitution (EAS) on a pyrazole ring heavily favors the C4 position.[1] The lone pair on the pyrrole-like nitrogen (
) activates C4, making direct nitration of pyrazole yield 4-nitropyrazole almost exclusively.[1]
4-Nitropyrazole: Stable, easy to synthesize, often used as a passive spacer.[1]
3-Nitropyrazole: Harder to access, higher energy.[1] The nitro group at C3 is adjacent to the pyridine-like nitrogen (
), creating a "push-pull" electronic repulsion.[1] This makes the C3-nitro group more susceptible to nucleophilic attack and enzymatic reduction—a feature exploited in drug design for bioreductive activation .[1]
Structural Implications for Binding
In kinase inhibitors, the pyrazole often binds to the ATP hinge region.[1] A nitro group at C3 alters the hydrogen bond acceptor capability of
due to strong electron withdrawal, significantly changing the pKa of the molecule compared to amino- or alkyl-pyrazoles.[1]
Because direct nitration fails to yield the 3-isomer, specific protocols are required.[1] The most robust method relies on a [1,5]-sigmatropic rearrangement .[1]
The N-Nitro Rearrangement Protocol
This is the industry-standard method for accessing the 3-nitro core.[1] It involves nitrating the nitrogen first (kinetic control) and then forcing a migration to C3 (thermodynamic rearrangement).[1]
Mechanism:
N-Nitration: Pyrazole is treated with acetyl nitrate to form 1-nitropyrazole.[1]
Thermal Rearrangement: Heating 1-nitropyrazole induces a [1,5]-sigmatropic shift.[1] The nitro group migrates from
Technical Note: This reaction often requires high-boiling solvents (benzonitrile, anisole) or hydrothermal conditions to overcome the activation energy barrier.[1]
Visualization: Synthesis Workflow
Figure 1: The critical rearrangement pathway required to bypass the natural C4-selectivity of pyrazole nitration.[1]
Biological Mechanisms: The Nitro "Warhead"
The primary utility of 3-nitropyrazoles lies in Infectious Disease (Antimicrobial/Antiparasitic) and Hypoxia-Activated Oncology .[1]
Mechanism of Action: Nitro-Activation
Similar to nitroimidazoles (Metronidazole) and nitrofurans, 3-nitropyrazoles are prodrugs .[1] They are relatively inert until they enter a cell with high nitroreductase (NTR) activity—specifically Type I oxygen-insensitive nitroreductases found in bacteria and parasites.[1]
Entry: Passive diffusion into the pathogen.
Reduction: Bacterial NTRs perform a single-electron transfer (SET) to the nitro group.[1]
Radical Formation: This generates a nitro-radical anion (
Toxicity: In anaerobic conditions, this radical reduces further to nitroso and hydroxylamine species, which covalently bind to bacterial DNA, causing strand breaks and cell death.
Visualization: Bio-Activation Pathway
Figure 2: The selective toxicity mechanism.[1] In aerobic host cells, oxygen reverses the reduction (futile cycling), minimizing toxicity.[1] In anaerobes, the cascade proceeds to DNA damage.[1]
Therapeutic Applications & Data
Antimicrobial Activity
Derivatives such as 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide have demonstrated potency comparable to clinical standards like nitrofurantoin, particularly against urinary tract pathogens.[1]
Organism
Strain
3-Nitropyrazole Derivative MIC (µg/mL)
Nitrofurantoin MIC (µg/mL)
E. coli
Clinical Isolate
5.8
10.0 - 25.0
S. aureus
ATCC 25923
12.5
12.5
P. aeruginosa
Clinical Isolate
>100 (Resistant)
>100 (Resistant)
K. pneumoniae
Clinical Isolate
6.2
12.5
Data synthesized from comparative bioassays [1][4]. Note the lack of activity against Pseudomonas, typical for nitro-drugs due to efflux pumps.[1]
Antiparasitic Potential (Chagas & Leishmaniasis)
The 3-nitro group is a bioisostere for the nitroimidazole ring in Benznidazole.[1] Research indicates that 3-nitropyrazoles can serve as alternative substrates for the trypanosomal enzyme TcNTR, offering a strategy to overcome resistance in Chagas disease therapy [3].[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Nitro-1H-pyrazole (Rearrangement Method)
This protocol avoids the formation of the thermodynamic 4-nitro isomer.[1]
Purpose: Determine the Minimum Inhibitory Concentration (MIC) of 3-nitropyrazole derivatives.
Preparation: Dissolve compounds in DMSO to 10 mg/mL stock.
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).
Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to
CFU/mL (OD600 ~ 0.08-0.1, then diluted 1:100). Add 100 µL to each well.
Incubation: 37°C for 16–20 hours (aerobic). Note: For anaerobic assays (mimicking gut/abscess conditions), incubate in an anaerobic chamber.
Readout: Visual turbidity check or absorbance at 600 nm.
Control: Include Nitrofurantoin as a positive control and DMSO (1%) as a vehicle control.
References
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H). National Institutes of Health (PMC).[1] Available at: [Link][1]
The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. (Contextual reference on nitro-heterocycle mechanisms). PubMed. Available at: [Link][1]
New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. Antimicrobial Agents and Chemotherapy.[1] Available at: [Link][1]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (Source for rearrangement mechanisms). MDPI Molecules. Available at: [Link][1][2]
A Senior Application Scientist's Guide to (3-nitro-1H-pyrazol-5-yl)methanol: Procurement, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Heterocyclic Building Block (3-nitro-1H-pyrazol-5-yl)methanol, a functionalized pyrazole derivative,...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocyclic Building Block
(3-nitro-1H-pyrazol-5-yl)methanol, a functionalized pyrazole derivative, represents a crucial building block in modern medicinal chemistry and materials science. The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous approved pharmaceutical agents due to its unique electronic properties and ability to participate in various intermolecular interactions.[1][2] The incorporation of a nitro group (-NO₂) and a hydroxymethyl group (-CH₂OH) onto the pyrazole ring provides two distinct points for chemical modification. The nitro group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor, while the primary alcohol function of the hydroxymethyl group allows for straightforward derivatization through esterification, etherification, or oxidation.
This guide provides an in-depth technical overview of (3-nitro-1H-pyrazol-5-yl)methanol, focusing on practical considerations for its procurement, robust methods for its characterization, a theoretical framework for its synthesis and purification, and a discussion of its applications in drug discovery and beyond.
Section 1: Commercial Sourcing and Procurement of High-Purity Material
The acquisition of high-purity starting materials is a foundational prerequisite for reproducible and reliable research outcomes. (3-nitro-1H-pyrazol-5-yl)methanol is available from several specialized chemical suppliers. When procuring this reagent, key considerations include purity, quantity, lead time, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA). The CAS Number for this compound is 1844857-53-9 .[3]
Below is a comparative summary of suppliers offering this compound. Prices are subject to change and may not include shipping and handling fees. It is advisable to contact suppliers directly for bulk inquiries and the most current pricing information.
Note: Pricing and availability are based on data retrieved and may have changed. VIP or institutional pricing may be available upon login or request from the respective suppliers.
Section 2: Physicochemical Properties and Analytical Characterization
Unambiguous characterization of starting materials is critical. A multi-technique approach ensures the identity, purity, and structural integrity of (3-nitro-1H-pyrazol-5-yl)methanol before its use in synthetic campaigns.[6]
A trustworthy characterization protocol serves as a self-validating system. The data from each technique should be complementary and corroborative.
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for elucidating the molecular structure.
¹H NMR : Should confirm the presence of the pyrazole ring protons, the methylene (-CH₂-) protons of the hydroxymethyl group, and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns provide definitive evidence of the connectivity.
¹³C NMR : Will verify the number of unique carbon environments, including the carbons of the pyrazole ring, the methylene carbon, and confirm the presence of the nitro-group-bearing carbon.
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.
Rationale : Electrospray Ionization (ESI) is typically used for polar molecules like this. The observation of the [M+H]⁺ or [M-H]⁻ ion at the expected mass-to-charge ratio (m/z) provides strong evidence of the compound's identity.[6]
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard for assessing purity.
Rationale : By using a suitable column (e.g., C18) and mobile phase, the purity of the sample can be determined as a percentage of the total peak area. This is crucial for ensuring that impurities do not interfere with subsequent reactions.
Analytical workflow for material validation.
Section 3: Synthesis and Purification Strategies
While this guide focuses on the commercially available compound, understanding its synthesis is crucial for researchers who may wish to produce derivatives or isotopically labeled versions. A plausible retrosynthetic approach involves the formation of the nitropyrazole ring followed by functional group manipulation.
A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[9] For this specific target, a logical precursor would be a suitably functionalized nitro-containing starting material.
Proposed Synthetic Protocol
This theoretical protocol is based on established principles of pyrazole chemistry.
Step 1: Synthesis of 3-Nitro-1H-pyrazole
The starting material, 3-nitro-1H-pyrazole, can be synthesized from 1-nitropyrazole through thermal rearrangement.[10]
Reaction : 1-Nitropyrazole is heated in a high-boiling solvent like benzonitrile, causing the nitro group to migrate from the N1 to the C3 position.
Causality : This rearrangement is driven by thermodynamics, leading to the more stable 3-nitro isomer. Benzonitrile is chosen for its high boiling point (191°C), which provides the necessary thermal energy for the reaction to proceed efficiently.
Work-up : Upon cooling, the product is less soluble in nonpolar solvents like hexane and precipitates, allowing for easy isolation by filtration.[10]
Step 2: Functionalization to (3-nitro-1H-pyrazol-5-yl)methanol
Introducing the hydroxymethyl group at the C5 position would likely proceed via a Vilsmeier-Haack type formylation followed by reduction.
Reaction A (Formylation) : 3-Nitro-1H-pyrazole is reacted with a formylating agent (e.g., DMF/POCl₃) to install an aldehyde group at the C5 position.
Causality : The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a standard and effective method for formylating such rings.
Reaction B (Reduction) : The resulting 3-nitro-1H-pyrazole-5-carbaldehyde is then reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Causality : Sodium borohydride is a selective reducing agent that will reduce the aldehyde to an alcohol without affecting the nitro group or the pyrazole ring, which would be at risk with stronger reducing agents like LiAlH₄. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Purification of Pyrazole Derivatives
Purification is essential to remove unreacted starting materials and byproducts.
Recrystallization : This is often the most effective method for purifying solid pyrazole compounds.[11] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvent systems include ethanol/water or ethyl acetate/hexane.
Column Chromatography : If recrystallization is ineffective, silica gel chromatography can be employed.[11] However, the acidic nature of silica can sometimes cause issues with nitrogen-containing heterocycles. Deactivating the silica with a small amount of a base like triethylamine in the eluent can prevent the compound from sticking to the column.[11]
Acid-Base Extraction : The pyrazole ring has basic nitrogen atoms, allowing for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the pyrazole derivative. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.[11]
Section 4: Applications in Research and Drug Development
The structural motifs within (3-nitro-1H-pyrazol-5-yl)methanol make it a valuable precursor for creating libraries of compounds for biological screening.
Anticancer Drug Discovery : Pyrazole derivatives are core components of numerous kinase inhibitors and other anticancer agents.[2] The hydroxymethyl group can be used as a handle to attach the molecule to other pharmacophores, while the nitro group can be reduced to an amine, providing a new site for derivatization to explore structure-activity relationships (SAR).[12] For instance, pyrazole-based compounds have shown potent inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][13]
Energetic Materials : Nitro-substituted nitrogen heterocycles are a well-established class of energetic materials. The high nitrogen content of the pyrazole ring combined with the oxygen-rich nitro group contributes to a high heat of formation and density. Research has shown that pyrazole-triazole fused systems can be used to develop high-energy, insensitive materials.[14] (3-nitro-1H-pyrazol-5-yl)methanol could serve as a starting point for the synthesis of more complex energetic compounds.
Conclusion
(3-nitro-1H-pyrazol-5-yl)methanol is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its procurement from reputable suppliers, confirmed by rigorous and multi-faceted analytical characterization, is the first step in any successful research endeavor. A thorough understanding of its underlying chemistry, from synthesis and purification to its potential for derivatization, empowers researchers to fully exploit its capabilities. As the demand for novel therapeutics and advanced materials continues to grow, the utility of such versatile and strategically designed building blocks will undoubtedly increase.
References
Matrix Fine Chemicals. (n.d.). (3-CHLORO-4-NITRO-1H-PYRAZOL-5-YL)METHANOL - CAS 1064687-16-6. Retrieved from [Link]
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]
PubMed. (2025). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
cas.guide. (n.d.). 1000895-25-9_(5-硝基-1H-吡唑-3-基)甲醇标准品. Retrieved from [Link]
RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from [Link]
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
PubChemLite. (n.d.). (3-methyl-1h-pyrazol-5-yl)methanol. Retrieved from [Link]
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]
RSC Publishing. (n.d.). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. Retrieved from [Link]
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Chemexper. (n.d.). (3-Methyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]
DergiPark. (2024). Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Retrieved from [Link]
Navigating the Chemical Landscape: A Senior Application Scientist's Guide to the Safety Data Sheet (SDS) for Nitropyrazole Methanol Derivatives
Introduction: The Double-Edged Sword of Nitropyrazole Methanol Derivatives in Research Nitropyrazole methanol derivatives represent a promising class of compounds in the realm of drug discovery and development. Their uni...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Double-Edged Sword of Nitropyrazole Methanol Derivatives in Research
Nitropyrazole methanol derivatives represent a promising class of compounds in the realm of drug discovery and development. Their unique structural motifs, combining the energetic nitropyrazole core with a reactive methanol group, make them valuable intermediates for synthesizing a diverse array of bioactive molecules. However, the very features that make them chemically interesting also necessitate a profound respect for their potential hazards. This guide is crafted not as a rigid checklist, but as a dynamic framework for researchers, scientists, and drug development professionals to cultivate a culture of safety and scientific rigor when handling these potent compounds. We will deconstruct the critical elements of a Safety Data Sheet (SDS) for nitropyrazole methanol derivatives, moving beyond mere compliance to a deeper understanding of the "why" behind each safety protocol. This approach is grounded in the core tenets of expertise, trustworthiness, and authoritative scientific validation.
Hazard Identification: A Proactive Approach to Risk Mitigation
The first principle of laboratory safety is to understand the inherent risks of the materials in use. For nitropyrazole methanol derivatives, a comprehensive hazard identification strategy is paramount. While a specific, officially registered SDS for every novel derivative may not exist, we can extrapolate from the known hazards of the parent nitropyrazole structures and the methanol functional group.
GHS Classification Insights:
Based on data for structurally related compounds such as 1-Nitropyrazole, 3-Nitropyrazole, and 4-Nitropyrazole, we can anticipate the following GHS classifications for nitropyrazole methanol derivatives[1][2][3]:
Acute Oral Toxicity: Likely Category 4 (Harmful if swallowed).[1][2][3]
Serious Eye Damage/Eye Irritation: Likely Category 1 or 2 (Causes serious eye damage or irritation).[1][2][3]
Specific Target Organ Toxicity (Single Exposure): Potential for respiratory irritation.[2]
The presence of the methanol group also introduces a high degree of flammability and toxicity, with the potential for severe health effects upon ingestion or inhalation, including blindness and central nervous system depression[4][5].
Visualizing the Hazard Mitigation Workflow:
Caption: A proactive workflow for identifying and mitigating hazards associated with nitropyrazole methanol derivatives.
First-Aid Measures: Rapid and Informed Response
In the event of an exposure, immediate and appropriate first-aid is critical. The following measures are based on the known effects of nitropyrazoles and methanol.
Exposure Route
First-Aid Protocol
Causality and Expert Insight
Inhalation
1. Immediately move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention.[6]
The primary concern is systemic toxicity from inhaled methanol and potential respiratory irritation from the nitropyrazole moiety. Rapid removal from the contaminated area is crucial to prevent further absorption.
Skin Contact
1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] 2. Remove contaminated clothing and shoes. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists.
Nitropyrazoles can cause significant skin irritation. Prompt and thorough washing is necessary to remove the chemical and prevent further damage.
Eye Contact
1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3]
These compounds are expected to cause serious eye irritation or damage. Immediate and prolonged irrigation is vital to minimize injury to the cornea.
Ingestion
1. Do NOT induce vomiting.[4] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention and provide the SDS or product label to the medical professional.[4][7]
Inducing vomiting can cause aspiration of the chemical into the lungs. The primary goal is to get the individual to emergency medical care as quickly as possible for professional treatment.
Safe Handling and Storage: A Foundation of Prevention
The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling and storage practices for nitropyrazole methanol derivatives.
Handling:
Engineering Controls: All work with these compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
Eye Protection: Chemical splash goggles and a face shield.[8]
Hand Protection: Chemical-resistant gloves (nitrile gloves are a common recommendation, but always consult the glove manufacturer's compatibility chart).[6]
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[8]
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly after handling, even if gloves were worn.[7]
Storage:
Containers: Store in tightly sealed, properly labeled containers.[5]
Environment: Keep in a cool, dry, and well-ventilated area away from sources of ignition.[6]
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[9]
Experimental Protocols: Synthesis and Characterization with a Safety-First Mindset
The synthesis of nitropyrazole methanol derivatives often involves energetic materials and hazardous reagents. The following protocols are provided as a guide and should be adapted based on a thorough risk assessment for each specific reaction.
Exemplary Synthesis of 1-(hydroxymethyl)-3-nitropyrazole:
This synthesis is adapted from literature procedures with an enhanced focus on safety.[10][11]
Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
Reagent Addition: To a solution of 3-nitropyrazole in water, slowly add a 40% formaldehyde solution at room temperature. Rationale: The slow addition of formaldehyde helps to control the reaction temperature and prevent any potential runaway reactions.
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Expert Insight: Performing the precipitation at a reduced temperature maximizes the yield of the desired product.
Characterization: Confirm the structure of the product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualizing the Synthesis Workflow:
Caption: A step-by-step workflow for the safe synthesis of 1-(hydroxymethyl)-3-nitropyrazole.
Toxicological and Ecological Information: Understanding the Broader Impact
Toxicological Profile:
While specific toxicological data for nitropyrazole methanol derivatives are scarce, the known toxicity of their constituent parts suggests a significant potential for adverse health effects. The nitropyrazole core is associated with cytotoxicity and genotoxicity, potentially through the production of reactive oxygen species.[4] Methanol is a well-documented toxicant, primarily affecting the central nervous and optical systems.[4]
Quantitative Toxicological Data for Related Compounds:
Compound
LD50 (Oral, Rat)
Primary Hazards
Methanol
5628 mg/kg
Toxic by ingestion and inhalation, flammable.
4-Nitropyrazole
Data not readily available
Harmful if swallowed, causes serious eye damage.[3]
Ecological Considerations:
These compounds should be considered harmful to aquatic life. Prevent their release into the environment, including drains and waterways.
Disposal Considerations: Responsible Stewardship
All waste containing nitropyrazole methanol derivatives must be treated as hazardous waste.
Waste Collection: Collect all waste in clearly labeled, sealed containers.
Disposal Method: Dispose of waste through a licensed professional waste disposal service.[3] Incineration in a permitted hazardous waste incinerator is a common disposal method.
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Commitment to Continuous Safety Improvement
This guide provides a foundational understanding of the safety considerations for working with nitropyrazole methanol derivatives. It is not exhaustive, and researchers must remain vigilant in seeking out new information and adapting their safety protocols accordingly. A robust culture of safety is built on a foundation of scientific understanding, critical thinking, and a shared commitment to the well-being of all laboratory personnel.
chemoselective reduction of nitropyrazole carboxylic acids to alcohols
Application Note: Chemoselective Reduction of Nitropyrazole Carboxylic Acids Executive Summary The reduction of carboxylic acids to primary alcohols in the presence of a nitro group presents a classic chemoselectivity ch...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reduction of Nitropyrazole Carboxylic Acids
Executive Summary
The reduction of carboxylic acids to primary alcohols in the presence of a nitro group presents a classic chemoselectivity challenge. Traditional reducing agents like Lithium Aluminum Hydride (LiAlH₄) are non-selective, frequently reducing the nitro group to an amine or azo-linkage. This guide details two validated protocols for the chemoselective reduction of nitropyrazole carboxylic acids: Borane-THF Complex Reduction (Method A) and Mixed Anhydride Activation/Borohydride Reduction (Method B).
These protocols are optimized for nitropyrazole substrates, addressing specific challenges such as the acidity of the pyrazole N-H bond and the potential shock sensitivity of nitro-heterocycles.
The Chemoselectivity Paradox
The core difficulty lies in the electronic nature of the functional groups:
Carboxylic Acid (-COOH): Requires a strong hydride donor to reduce, but the carbonyl carbon is electronically deactivated by the -OH group (pKa ~4-5).
Nitro Group (-NO₂): Highly susceptible to reduction by metals (Fe, Zn) and strong nucleophilic hydride donors (LiAlH₄), but relatively inert to electrophilic reducing agents.
The Solution: We utilize electrophilic reducing agents (Borane) or activation strategies (Mixed Anhydride) that target the oxygen-rich carbonyl without transferring electrons to the nitro group.
Strategic Decision Matrix
Feature
Method A: Borane-THF
Method B: Mixed Anhydride / NaBH₄
Primary Mechanism
Electrophilic Hydride Transfer
Activation (Anhydride) + Nucleophilic Attack
Chemoselectivity
Excellent (Nitro/Ester tolerated)
Excellent (Nitro/Ester tolerated)
Scale Suitability
Lab Scale (<50g)
Process Scale (>50g)
Safety Profile
High Risk (Pyrophoric, H₂ evolution)
Moderate Risk (Gas evolution, thermal control)
Substrate Constraint
Reacts with acidic N-H (requires excess)
Tolerates acidic N-H better
Pre-requisite: The Pyrazole N-H Factor
Critical Technical Insight: Unsubstituted nitropyrazoles contain an acidic proton on the ring nitrogen (pKa ~14).
Impact on Method A: Borane will deprotonate this nitrogen before reducing the carboxylic acid, consuming 1 equivalent of reagent and evolving hydrogen gas.
Recommendation: If the pyrazole is N-unsubstituted, either (a) use N-protection (e.g., THP, SEM, Methyl) prior to reduction, or (b) account for the acidic proton by adding an extra 1.1 equivalents of Borane.
Method A: Borane-THF Reduction (Lab Scale)
Mechanism:
Borane (
) acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylate. This increases the electrophilicity of the carbonyl carbon, facilitating hydride transfer. The nitro group, being less basic, does not coordinate effectively and remains untouched.
Reagent: Borane-THF complex (1.0 M in THF) (3.5 eq if N-unsubstituted; 2.5 eq if N-protected)
Solvent: Anhydrous THF (0.2 M concentration)
Quench: Methanol (MeOH)
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
Dissolution: Add the nitropyrazole carboxylic acid and anhydrous THF. Cool the solution to 0°C using an ice bath.
Addition: Add
dropwise via syringe or addition funnel.
Caution: Massive
evolution will occur if the N-H is free. Venting is mandatory.[1][2]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.
Monitoring: Check by TLC (MeOH/DCM) or LCMS. The intermediate triacyloxyborane may require hydrolysis to be seen as the alcohol.
Quenching (Critical): Cool back to 0°C. Add MeOH dropwise .
Note: This destroys excess borane and breaks the boron-product complex. Trimethyl borate (
) is formed.
Workup: Concentrate the mixture in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.
Purification: The residue is usually pure enough for the next step. If not, purify via silica gel chromatography (DCM/MeOH gradient).
Workflow Visualization
Figure 1: Workflow for Borane-mediated reduction. Note the critical quenching step to remove Boron byproducts.
Method B: Mixed Anhydride Activation (Scale-Up)
Mechanism:
This is a two-step "one-pot" procedure.
Activation: The carboxylic acid reacts with an alkyl chloroformate (e.g., Isobutyl chloroformate, IBCF) to form a mixed anhydride.
Reduction: The mixed anhydride is highly reactive toward nucleophilic attack. Sodium Borohydride (
), which is too weak to reduce the free acid, easily reduces the anhydride to the alcohol.
Protocol
Reagents:
Substrate: Nitropyrazole carboxylic acid (1.0 eq)
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)
Activator: Isobutyl chloroformate (IBCF) (1.1 eq)
Reductant:
(2.0 eq) dissolved in water or MeOH.
Solvent: THF or DME.
Step-by-Step Procedure:
Activation: Dissolve the acid and NMM in THF. Cool to -10°C (Salt/Ice bath).
Anhydride Formation: Add IBCF dropwise. Maintain temp < -5°C. Stir for 30 mins. A white precipitate (NMM·HCl) will form.
Why? Low temperature prevents the decomposition of the mixed anhydride into an ester.
Filtration (Optional): For cleaner reactions, filter off the NMM·HCl salt rapidly under cold conditions. (Often skipped in process chemistry).
Reduction: Add the
solution (in water) dropwise to the cold anhydride solution.
Gas Evolution:
is released during this step.
Workup: After 1 hour, quench with 1N HCl (carefully) to neutralize excess borohydride. Extract with Ethyl Acetate.
Reaction Logic Diagram
Figure 2: Activation pathway converting the dormant acid into a reducible anhydride.[3]
Analytical Validation
To confirm the survival of the nitro group and the reduction of the acid:
Technique
Observation (Success)
Observation (Failure/Side Reaction)
1H NMR
Disappearance of COOH (10-13 ppm). Appearance of CH2 doublet/singlet (~4.5 ppm).
Shift of aromatic protons upfield (indicates NO2 -> NH2 reduction).
IR Spectroscopy
Loss of C=O stretch (~1700 cm⁻¹). Appearance of broad O-H.
Loss of NO2 asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).
LCMS
Mass = [M+H] of Alcohol.
Mass = [M-14] (Reduction of NO2 to NH2) or [M-16] (Nitroso).
Safety & Handling (Crucial)
Energetic Materials: Nitropyrazoles possess high nitrogen/oxygen content, making them potentially shock-sensitive or explosive, especially when dry.
Action: Do not scrape dry solids vigorously. Keep compounds in solution when possible.
Borane Hazards:
is flammable and can form peroxides.
Action: Use fresh bottles. Quench carefully; the methanolysis of borane is exothermic and produces hydrogen gas.
Toxicology: Nitropyrazoles are often mutagenic (Ames positive). Handle in a fume hood with double gloving.
References
Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Chemoselectivity in Reductions." Oxford University Press.
Ishizumi, K., et al. (1968). "Selective reduction of carboxylic acids to alcohols using mixed anhydrides." Chemical & Pharmaceutical Bulletin. Link
BenchChem Safety Guide. "Safety and Operational Guide for Nitropyrazoles." Link
JRF Global. (2023). "Chemoselective reduction of aromatic nitro compounds using simple borane-THF." Tetrahedron Letters. Link[4]
Application Note & Protocol: Regioselective Synthesis of 4-Nitro-1H-pyrazole-3-methanol
Introduction: The Significance of Nitropyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] The introduc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Nitropyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] The introduction of a nitro group onto this scaffold dramatically alters its electronic properties and provides a versatile chemical handle for further functionalization. Nitropyrazoles serve as crucial precursors for the synthesis of amines, which are, in turn, building blocks for a diverse array of biologically active compounds.[2] Beyond pharmaceuticals, these compounds are investigated for applications in materials science, including the development of energetic materials.[3][4]
This document provides a detailed, field-proven protocol for the regioselective nitration of pyrazole-3-methanol. The primary objective is to synthesize 4-nitro-1H-pyrazole-3-methanol, targeting the C4 position of the pyrazole ring. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, provide a robust step-by-step experimental procedure, and outline critical safety and analytical validation systems.
Mechanism and Rationale for Regioselectivity
The nitration of pyrazole-3-methanol is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring, while aromatic, is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent deactivation makes nitration more challenging than for electron-rich rings like benzene.
2.1 Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
2.2 Controlling Regioselectivity
Nitration of the unsubstituted pyrazole ring preferentially occurs at the C4 position.[1][5] This regioselectivity is governed by a combination of electronic and steric factors:
Electronic Effects: The two nitrogen atoms exert a strong deactivating, electron-withdrawing effect on the adjacent C3 and C5 positions. The C4 position, being further removed, is the least deactivated and therefore the most nucleophilic site for electrophilic attack.
Substituent Effects: The hydroxymethyl group (-CH₂OH) at the C3 position is a weakly activating group but its influence is secondary to the powerful directing effects of the ring nitrogens.
Reaction Conditions: Using a mixed acid system (HNO₃/H₂SO₄) under controlled, low-temperature conditions favors C-nitration over potential N-nitration, which can sometimes occur under different conditions (e.g., with acetyl nitrate) and may lead to rearrangement products.[4][6][7]
The logical flow of the reaction mechanism is depicted below.
Caption: Reaction mechanism for the nitration of pyrazole-3-methanol.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.[8][9]
3.1 Materials and Reagents
Material/Reagent
Grade
Notes
Pyrazole-3-methanol
Reagent (≥97%)
Starting material.
Sulfuric Acid (H₂SO₄)
Concentrated (98%)
Dehydrating agent and catalyst. Highly corrosive.
Nitric Acid (HNO₃)
Concentrated (70%)
Nitrating agent. Strong oxidizer and highly corrosive.
Deionized Water
For work-up.
Crushed Ice
For quenching the reaction.
Ethyl Acetate (EtOAc)
ACS Grade
Extraction solvent.
Sodium Bicarbonate (NaHCO₃)
Saturated Solution
For neutralizing residual acid.
Sodium Sulfate (Na₂SO₄)
Anhydrous
For drying the organic phase.
3.2 Equipment
Three-neck round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Beaker (500 mL)
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
3.3 Step-by-Step Procedure
Preparation of Nitrating Mixture: In a 100 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 20 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0-5 °C.[10]
Slowly, add 5 mL of concentrated HNO₃ dropwise to the cold, stirring sulfuric acid via a dropping funnel. Crucial: Maintain the internal temperature below 10 °C throughout the addition. The addition should take approximately 15-20 minutes.[10]
Substrate Addition: In a separate beaker, dissolve 2.0 g of pyrazole-3-methanol in 10 mL of concentrated H₂SO₄. The dissolution may be slightly exothermic; allow it to cool to room temperature.
Slowly add the pyrazole-sulfuric acid solution dropwise to the cold (0-5 °C) nitrating mixture over 30-40 minutes. Meticulous temperature control is essential to prevent runaway reactions and minimize side-product formation.[10]
Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
Quenching: Prepare a large beaker with approximately 100 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously.[10]
Extraction: Once all the ice has melted, transfer the aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
Washing: Combine the organic extracts. Wash sequentially with deionized water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, caution: pressure buildup from CO₂ evolution), and finally with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-nitro-1H-pyrazole-3-methanol as a solid.
reaction conditions for coupling (3-nitro-1H-pyrazol-5-yl)methanol with triazoles
Application Note: Strategic Coupling of (3-Nitro-1H-pyrazol-5-yl)methanol with Triazoles Part 1: Strategic Analysis & Mechanistic Insight The coupling of (3-nitro-1H-pyrazol-5-yl)methanol (1) with triazoles (e.g., 1,2,4-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Coupling of (3-Nitro-1H-pyrazol-5-yl)methanol with Triazoles
Part 1: Strategic Analysis & Mechanistic Insight
The coupling of (3-nitro-1H-pyrazol-5-yl)methanol (1) with triazoles (e.g., 1,2,4-triazole) presents a classic yet deceptive challenge in heterocyclic chemistry. While seemingly a simple alkylation, the reaction is complicated by the dual-nucleophilic nature of the starting material.
The Core Challenge: Competitive Nucleophilicity
The 3-nitro group on the pyrazole ring exerts a strong electron-withdrawing effect (-I, -M), significantly increasing the acidity of the pyrazole N-H proton (pKa
9-10). This acidity is comparable to that of 1,2,4-triazole (pKa 10).
In a basic alkylation environment, both the triazole and the pyrazole moiety of the starting material will be deprotonated. If the pyrazole nitrogen is not protected, the starting material will act as both the electrophile (at the methylene carbon) and the nucleophile (at the pyrazole nitrogen), leading to oligomerization (self-alkylation) rather than the desired cross-coupling.
The Solution: Two Validated Pathways
To ensure high fidelity and reproducibility, this guide presents two distinct protocols:
Pathway A (The Robust Route): Protection-First Strategy followed by activation and displacement. Recommended for scale-up and high purity.
Pathway B (The Direct Route): Modified Mitsunobu Coupling. Recommended for rapid analog generation (mg scale) where protection steps are undesirable.
This route eliminates self-alkylation by masking the pyrazole nitrogen.
Step 1: N-Protection
Rationale: The Tetrahydropyranyl (THP) group is selected for its stability to basic alkylation conditions and ease of removal under mild acidic conditions.
Step 2: Activation of Alcohol
Rationale: Conversion to a mesylate (OMs) or chloride (Cl) creates a potent electrophile. The chloride is preferred for stability; mesylate for reactivity.
Option 2a (Chloride): React N-THP intermediate with Thionyl Chloride (SOCl2) (1.5 eq) in DCM at 0°C
RT. (Note: Monitor THP stability; if labile, use Mesyl Chloride).
Option 2b (Mesylate - Preferred):
Dissolve N-THP alcohol in DCM (0.2 M) with Triethylamine (TEA, 1.5 eq).
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise at 0°C.
Stir 1 h. Use immediately in Step 3 (do not store).
Step 3: Nucleophilic Displacement with Triazole
Rationale: Using a pre-formed triazole anion ensures rapid kinetics and favors
Anion Formation: In a separate flask, suspend NaH in DMF at 0°C. Add 1,2,4-Triazole portion-wise. Stir 30 min until H2 evolution ceases.
Coupling: Add the solution of Activated Pyrazole (from Step 2) dropwise to the triazole anion solution at 0°C.
Reaction: Warm to RT and stir for 2–6 h. Heating to 60°C may be required for the chloride intermediate.
Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
Purification: Column chromatography (Gradient: 0
10% MeOH in DCM). Separation of and isomers may be necessary ( is typically major).
Step 4: Deprotection
Reagents: HCl (4M in Dioxane) or pTSA in MeOH.
Procedure: Stir intermediate in acidic media at RT for 2 h to remove the THP group.
Pathway B: Modified Mitsunobu Reaction (Direct)
Rationale: Direct coupling of the alcohol and triazole using redox activation. This avoids the protection step but requires careful stoichiometry to suppress pyrazole self-alkylation.
Critical Step: Add DIAD dropwise over 20 minutes. Slow addition prevents overheating and side reactions.
Stir at 0°C for 1 h, then warm to RT and stir overnight.
Workup: Concentrate and purify directly via silica gel chromatography.
Note: The acidic pyrazole NH may participate; if yields are low (<40%), revert to Pathway A.
Part 3: Visualization & Data
Reaction Pathway Diagram
Caption: Logical workflow for Pathway A, highlighting the critical protection step to avoid self-alkylation side reactions.
Optimization Table: Solvent & Base Effects
Parameter
Condition
Outcome
Recommendation
Base
/ Acetone
Slow kinetics; incomplete conversion.
Not Recommended
Base
/ MeCN
Good yield; moderate selectivity.
Good alternative
Base
NaH / DMF
Fastest kinetics; highest yield.
Preferred
Solvent
THF
Poor solubility of triazole anion.
Avoid for Step 3
Temp
0°C RT
Minimizes elimination side-products.
Standard
Temp
80°C
Increases isomer formation.
Avoid
Part 4: References
Synthesis of Nitro-pyrazoles:
Detailed procedures for synthesizing the nitro-pyrazole core and handling its acidity.
Source: ChemicalBook.[2] (n.d.). 3-Nitro-1H-pyrazole synthesis. Retrieved from
Alkylation of 1,2,4-Triazoles:
Regioselectivity studies (N1 vs N4) in the alkylation of triazoles with benzyl-like halides.
Source: Al-Soud, Y. A., et al. (2025).[3] An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Retrieved from
Mitsunobu Coupling with Heterocycles:
Application of Mitsunobu conditions for coupling alcohols with nitrogen heterocycles.
Source: Tsunoda, T., et al. New Mitsunobu Reagents.[4] TCI Chemicals. Retrieved from
Reaction of Alcohols with Thionyl Chloride:
Mechanistic details on converting hydroxymethyl groups to chlorides.
Source: Master Organic Chemistry. (2011).[5][6] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from
Application Notes and Protocols for the Halogenation of (3-nitro-1H-pyrazol-5-yl)methanol
Introduction: The Strategic Importance of Halogenated Nitropyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile binding capabili...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Halogenated Nitropyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile binding capabilities.[1] The introduction of a nitro group onto this scaffold significantly modulates its electronic properties and can impart high-energy characteristics, making these compounds valuable precursors for energetic materials and specialized pharmaceuticals.[1][2][3] Halogenated derivatives of these structures, particularly at the 5-position's methyl group, serve as crucial building blocks. The halide acts as an excellent leaving group, opening a gateway for a multitude of nucleophilic substitution reactions to introduce diverse functional groups, thereby enabling the synthesis of extensive compound libraries for drug discovery and the fine-tuning of energetic properties.
This document provides detailed protocols for the conversion of (3-nitro-1H-pyrazol-5-yl)methanol to its corresponding chloride, bromide, and iodide. It delves into the mechanistic rationale behind reagent selection and procedural steps, ensuring both scientific rigor and practical applicability for researchers in the field.
Before commencing any experimental work, it is imperative to recognize the potential hazards associated with nitropyrazole derivatives. These compounds are energetic materials and can exhibit thermal instability.[2][4][5]
Thermal Sensitivity: The presence of the nitro group significantly increases the energy content of the molecule.[1][3] Avoid excessive heating, friction, or impact. All heating steps must be conducted with precise temperature control (e.g., using a silicone oil bath and a temperature controller) and behind a blast shield.
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety goggles with side shields, and heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile) are required.[6][7] For larger scale reactions, a face shield and blast shield are mandatory.
Ventilation: All procedures must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors from reagents like thionyl chloride or phosphorus tribromide.[8]
Reagent Handling: Reagents such as thionyl chloride, phosphorus tribromide, and strong acids are highly corrosive and toxic.[8][9][10] Consult the Safety Data Sheet (SDS) for each reagent before use.
General Experimental Workflow
The conversion of the starting alcohol to the target halide follows a consistent workflow, encompassing the reaction, quench, extraction, and purification stages.
Caption: General workflow for the synthesis of (3-nitro-1H-pyrazol-5-yl)halides.
Protocol 1: Synthesis of 5-(Chloromethyl)-3-nitro-1H-pyrazole via Thionyl Chloride
This method is a classic and cost-effective approach for converting primary alcohols to chlorides. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic substitution.
Mechanism Rationale: Thionyl chloride (SOCl₂) reacts with the alcohol to form a chlorosulfite intermediate. This step converts the hydroxyl group, a poor leaving group (OH⁻), into a much better leaving group. The chloride ion, released either from the initial reaction or from a second molecule of SOCl₂, then attacks the carbon center in an Sₙ2 fashion, displacing the leaving group and yielding the alkyl chloride, sulfur dioxide, and hydrogen chloride gas.[9][11]
Caption: Mechanism for alcohol chlorination using thionyl chloride.
Round-bottom flask with reflux condenser and gas bubbler
Magnetic stirrer and stir bar
Procedure:
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. The outlet of the condenser should be connected to a gas bubbler containing mineral oil or an aqueous base trap to neutralize the HCl and SO₂ gases produced.
Dissolution: To the flask, add (3-nitro-1H-pyrazol-5-yl)methanol (1.0 eq). Dissolve or suspend it in anhydrous DCM or toluene (approx. 10-15 mL per gram of substrate).
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe over 10-15 minutes. Caution: The reaction is exothermic and releases toxic gases. If desired, add 1-2 drops of anhydrous DMF as a catalyst.[12]
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 40 °C for DCM, 110 °C for toluene) and monitor by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed (typically 2-6 hours).
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice. Caution: Vigorous gas evolution will occur as excess SOCl₂ is quenched.
Neutralization & Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
Isolation: Separate the layers. Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 5-(chloromethyl)-3-nitro-1H-pyrazole.
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of 5-(Bromomethyl)-3-nitro-1H-pyrazole via Phosphorus Tribromide
Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols to the corresponding bromides, typically with high yields and minimal rearrangement.[10][13][14]
Mechanism Rationale: The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group (an alkoxydibromophosphite). The displaced bromide ion then performs a backside attack on the electrophilic carbon, leading to inversion of stereochemistry (not relevant for this achiral substrate) and formation of the alkyl bromide.[15][16] One mole of PBr₃ can react with three moles of the alcohol.
Caption: Stoichiometry of alcohol bromination with PBr₃.
Materials:
(3-nitro-1H-pyrazol-5-yl)methanol
Phosphorus tribromide (PBr₃)
Anhydrous diethyl ether or DCM
Ice-water
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask with addition funnel
Procedure:
Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve (3-nitro-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous diethyl ether or DCM.
Cooling: Cool the solution to 0 °C in an ice-salt bath.
Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) to the addition funnel and add it dropwise to the stirred alcohol solution, ensuring the internal temperature does not rise above 5 °C.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Cool the flask back to 0 °C. Quench the reaction by adding ice-water very slowly and carefully. Caution: This is a highly exothermic process.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM.
Washing: Wash the combined organic extracts carefully with cold, saturated NaHCO₃ solution to neutralize any acidic byproducts, followed by a wash with brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
Purification: Purify the resulting crude 5-(bromomethyl)-3-nitro-1H-pyrazole by flash column chromatography.
Protocol 3: Halogenation via the Appel Reaction
The Appel reaction is a mild and versatile method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane source.[17][18] It is particularly useful for sensitive substrates that may not tolerate the harsh conditions of SOCl₂ or PBr₃. This reaction can be adapted for chlorination, bromination, and iodination.
Mechanism Rationale: The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[19] Triphenylphosphine first reacts with the carbon tetrahalide to form a phosphonium salt. The alcohol then deprotonates this salt, forming an alkoxyphosphonium intermediate. Finally, the halide ion acts as a nucleophile in an Sₙ2 displacement, yielding the alkyl halide and triphenylphosphine oxide.[20]
Caption: General mechanism of the Appel reaction.
Materials:
(3-nitro-1H-pyrazol-5-yl)methanol
Triphenylphosphine (PPh₃)
For Chloride: Carbon tetrachloride (CCl₄) or Hexachloroacetone
For Bromide: Carbon tetrabromide (CBr₄)
For Iodide: Iodine (I₂)
Anhydrous acetonitrile (MeCN) or DCM
Anhydrous round-bottom flask
Procedure:
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3-nitro-1H-pyrazol-5-yl)methanol (1.0 eq) and triphenylphosphine (1.2 - 1.5 eq).
Dissolution: Add anhydrous acetonitrile or DCM to dissolve the solids.
Halogen Source Addition:
For Chloride/Bromide: Add the carbon tetrahalide (CCl₄ or CBr₄, 1.2 - 1.5 eq) portion-wise or as a solution in the reaction solvent.
For Iodide: Add iodine (I₂, 1.2 - 1.5 eq) portion-wise. The dark color of the iodine will fade as the reaction proceeds.
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC. For less reactive systems, gentle heating (40-50 °C) may be required.
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
Purification: The primary challenge of the Appel reaction is separating the product from the triphenylphosphine oxide byproduct.
Direct Chromatography: Attempt direct purification via flash column chromatography. A less polar solvent system may be required to elute the product before the byproduct.
Trituration: Alternatively, add a non-polar solvent like diethyl ether or a hexanes/ether mixture to the crude residue. The triphenylphosphine oxide is often insoluble and can be removed by filtration, though some product may be lost. The filtrate can then be concentrated and purified by chromatography.
Summary of Halogenation Methods
Target Halide
Method
Reagents
Typical Conditions
Advantages
Disadvantages/Challenges
Chloride
Thionyl Chloride
SOCl₂, cat. DMF
DCM or Toluene, Reflux
Cost-effective; Gaseous byproducts are easily removed.
PubMed Central (PMC). (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H). Retrieved from
Grokipedia. (n.d.). Appel reaction.
YouTube. (2024). Nitration reaction safety.
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3).
University of Notre Dame. (2013). Standard Operating Procedure - for work with Chemical name/class: Nitric Acid.
Duke University. (n.d.). Chemical Safety Guidelines - Nitric Acid.
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
Wikipedia. (n.d.). Thionyl chloride.
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
Chem-Station. (2014). Appel Reaction.
Research on Chemical Intermediates. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
Beilstein Journal of Organic Chemistry. (2018). An unusual thionyl chloride-promoted C-C bond formation to obtain 4,4'-bipyrazolones.
Organic Chemistry Portal. (n.d.). Appel Reaction.
Master Organic Chemistry. (2015). PBr3 and SOCl2.
Reddit. (2023). Help with thionyl chloride halogenation.
J&K Scientific LLC. (2021). Appel Reaction.
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
ResearchGate. (n.d.). (PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines.
Quora. (2024). What safety precautions should I take when handling nitric acid?
PubMed Central (PMC). (n.d.). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole.
BYJU'S. (n.d.). Structure of phosphorus tribromide – PBr 3.
Technical Support Center: A Guide to Improving the Solubility of (3-nitro-1H-pyrazol-5-yl)methanol in Organic Solvents
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges wit...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of (3-nitro-1H-pyrazol-5-yl)methanol. We will move beyond simple procedural lists to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experimental conditions effectively.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of (3-nitro-1H-pyrazol-5-yl)methanol that govern its solubility behavior.
Q1: Why is (3-nitro-1H-pyrazol-5-yl)methanol poorly soluble in many common organic solvents?
A1: The solubility challenge arises from the molecule's unique combination of functional groups. Its molecular structure (C₄H₅N₃O₃) features:
A Polar Heterocyclic Core: The pyrazole ring is inherently polar.
Strong Hydrogen Bonding Groups: The presence of a hydroxyl (-OH) group and a pyrazole N-H group makes the molecule an excellent hydrogen bond donor and acceptor.
A Highly Polar Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing, further increasing the molecule's polarity.
In the solid state, these groups engage in strong intermolecular hydrogen bonding, creating a stable crystal lattice. For dissolution to occur, solvent molecules must provide enough energy to overcome these powerful lattice forces. Many standard organic solvents lack the specific properties required to effectively break down this network and solvate the individual molecules, resulting in poor solubility.[1][2][3]
Q2: What are the primary strategies to improve the solubility of this specific compound?
A2: Based on its structure, the most effective strategies involve disrupting the intermolecular forces or modifying the molecule to be more "solvent-friendly." The primary methods, which we will detail in this guide, are:
Co-Solvency: Utilizing a mixture of a strong, highly polar solvent with a miscible, less-polar solvent to fine-tune the solvent environment.[4][5][6]
pH Adjustment (Salt Formation): Exploiting the acidic nature of the pyrazole N-H proton. Deprotonation with a suitable base forms an anionic salt, which has dramatically different and often superior solubility characteristics.[5][7][8][9][10]
Temperature & Energy Input: Increasing the kinetic energy of the system to help overcome the crystal lattice energy.[9]
Q3: Are there any specific safety precautions for handling (3-nitro-1H-pyrazol-5-yl)methanol?
A3: Yes. While specific safety data for this compound is limited, its classification as a nitro-substituted heterocycle warrants caution. Nitro-containing compounds can be thermally sensitive.
Standard Laboratory Practice: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Thermal Stability: Avoid excessive or prolonged heating, as this can lead to decomposition. When performing temperature studies, increase heat gradually and monitor for any changes in color or gas evolution.
Material Safety Data Sheet (MSDS): Always consult the MSDS provided by your supplier for the most detailed handling and safety information.
Part 2: Troubleshooting Guides & Experimental Protocols
This section is formatted to directly address common problems encountered in the lab.
Issue 1: My compound is not dissolving sufficiently in my chosen solvent (e.g., Methanol, Acetonitrile).
Underlying Cause: The polarity of your single-solvent system is likely mismatched for disrupting the compound's crystal lattice, or the dissolution kinetics are very slow.
Strategic Approach: We will start with the simplest physical methods and progress to more robust chemical and formulation-based strategies.
The first step is to ensure you are using an appropriate solvent. This protocol uses a systematic approach to test a range of solvents.
Methodology:
Preparation: Dispense a small, precise amount (e.g., 1-2 mg) of (3-nitro-1H-pyrazol-5-yl)methanol into several small, labeled vials.
Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent from the table below.
Agitation: Vigorously vortex each vial for 2 minutes.
Observation: Visually inspect for dissolution. If dissolved, add another 1-2 mg of the compound and repeat until a saturated solution is achieved.
Energy Input: If the compound remains insoluble, place the vial in an ultrasonic bath for 15-30 minutes. Gentle warming (e.g., to 40-50°C) can also be applied, but be mindful of potential degradation.[9]
Data Presentation: Recommended Solvents for Initial Screening
Solvent
Type
Polarity Index
Boiling Point (°C)
Rationale & Notes
DMSO
Polar Aprotic
7.2
189
Excellent starting point. High polarity is effective at breaking H-bonds. Often used as the "strong" solvent in co-solvency systems.
DMF
Polar Aprotic
6.4
153
Similar to DMSO, a very strong solvent for polar compounds.
Methanol
Polar Protic
5.1
65
Can act as both H-bond donor and acceptor. Moderate solubility is expected.
Ethanol
Polar Protic
4.3
78
Slightly less polar than methanol; may show lower but still useful solubility.
Acetonitrile
Polar Aprotic
5.8
82
A common solvent in chromatography; understanding solubility here is often critical for purification.
Acetone
Polar Aprotic
5.1
56
A less polar option to test the lower bounds of solubility.
Toluene
Non-Polar
2.4
111
Expected to be a very poor solvent. Included as a negative control.
Hexane
Non-Polar
0.1
69
Expected to be a very poor solvent. Included as a negative control.
Protocol 2: The Co-Solvency Method
This is a powerful technique when a single solvent is not effective. It involves dissolving the compound in a minimal amount of a strong solvent (like DMSO) and then diluting this concentrate with a miscible co-solvent.[4][6]
Methodology:
Initial Dissolution: Add your target mass of (3-nitro-1H-pyrazol-5-yl)methanol to a vial.
Add Strong Solvent: Add the smallest possible volume of DMSO (or DMF) dropwise while vortexing until the solid is fully dissolved. This creates a concentrated stock solution.
Titrate with Co-Solvent: Slowly add your desired co-solvent (e.g., acetonitrile, methanol) to the concentrated stock solution with continuous stirring.
Monitor for Precipitation: Observe closely for any signs of cloudiness or precipitation. If this occurs, you have exceeded the solubility limit in that specific solvent blend. You may need to add a small amount of additional DMSO to redissolve the compound.
Issue 2: I need to achieve a high concentration (>10 mg/mL) and the above methods are insufficient.
Underlying Cause: At high concentrations, the limitations of standard solvent systems become apparent. To achieve a significant leap in solubility, you must fundamentally alter the chemical nature of the solute. The acidic N-H proton on the pyrazole ring is the key.
Strategic Approach: We will use pH adjustment to deprotonate the molecule, converting it into an ionic salt. Salts typically have vastly higher solubility in polar solvents than their neutral counterparts.[8][11] The pKa difference between an acid and a base should ideally be greater than two to ensure salt formation.
Mandatory Visualization: Mechanism of Solubility Enhancement via Salt Formation
Caption: Workflow for pH adjustment to improve solubility.
Protocol 3: Solubility Enhancement via pH Adjustment (Salt Formation)
This protocol describes the use of an organic base to form a soluble salt in situ in an organic solvent.
Triethylamine (TEA) - A common, moderately strong base.
N,N-Diisopropylethylamine (DIPEA) - A non-nucleophilic base, good for sensitive substrates.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - A very strong, non-nucleophilic base, highly effective.
Methodology:
Suspension: Create a suspension of your compound in the chosen organic solvent (e.g., 20 mg in 1 mL of Acetonitrile). It will likely not dissolve completely.
Base Addition: Add a stoichiometric equivalent (1.0 eq) of the organic base to the suspension. For example, if you have 0.14 mmol of your compound (20 mg), add 0.14 mmol of TEA.
Stir and Observe: Stir the mixture at room temperature. The solid should begin to dissolve as the salt is formed. The process may take anywhere from a few minutes to an hour.
Gentle Warming (Optional): If dissolution is slow, gently warm the mixture to 30-40°C to facilitate the reaction.
Confirmation: The resulting clear solution now contains the organic salt of your compound (e.g., the triethylammonium pyrazolate salt), which is significantly more soluble.
Critical Note: This method changes the chemical nature of your compound in the solution. This must be compatible with your downstream application. For example, if the subsequent step involves an acid, it will neutralize your base and likely cause your compound to precipitate out of solution.
Part 3: General Troubleshooting Workflow
Use this flowchart to guide your decision-making process when encountering solubility issues.
Caption: Step-by-step troubleshooting workflow for solubility.
References
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
Aston Research Explorer. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
Slavíková, M., & Vetchý, D. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(21), 7434. [Link]
Zhang, G. G. Z., & Law, D. (2018). Co-solvent and Complexation Systems. In Developing Solid Oral Dosage Forms (pp. 439-467). Academic Press. [Link]
Hintz, R. J., & Johnson, K. C. (1989). The effect of cosolvents on drug solubility. International Journal of Pharmaceutics, 51(3), 239-252. (General principles discussed in ACS Publications). [Link]
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]
Catalent. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. [Link]
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
ResearchGate. (2020). Improving solubility via structural modification. [Link]
Johnson, T. W., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1145–1150. [Link]
The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]
Gowardhane, A. P., et al. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4, 134-152. [Link]
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 106-114. [Link]
Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(10), 3407–3417. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 123419, 3-Nitropyrazole. [Link]
controlling 3-nitro vs 5-nitro tautomerism in solution
The following technical guide is structured as a Specialized Support Center for medicinal chemists and structural biologists. It addresses the challenge of distinguishing and controlling annular tautomerism in nitro-subs...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Specialized Support Center for medicinal chemists and structural biologists. It addresses the challenge of distinguishing and controlling annular tautomerism in nitro-substituted azoles (specifically pyrazoles and indazoles).
Status: Operational | Ticket Type: Technical Troubleshooting | Subject: 3-Nitro vs. 5-Nitro Equilibrium Control
📋 Executive Summary
In drug discovery, the position of the proton on a nitrogen heterocycle (annular tautomerism) dictates the binding mode, solubility, and metabolic stability of the scaffold. For nitro-substituted azoles (e.g., 3(5)-nitropyrazole), this equilibrium is particularly sensitive. The electron-withdrawing nitro group (
) creates significant electronic disparity between the N1 and N2 nitrogens, often leading to a dominant tautomer in solution that may differ from the solid-state form.
This guide provides the protocols to diagnose , shift , and lock this equilibrium.
⚙️ Module 1: Diagnostic Hub (Is it 3 or 5?)
User Issue: "My NMR peaks are broad, and I cannot determine if my compound is the 3-nitro or 5-nitro isomer."
The Physics of the Problem
In solution, 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole are not distinct isolable compounds; they are the same molecule undergoing rapid proton exchange (prototropy).
Fast Exchange: At room temperature (RT), the proton hops between N1 and N2 faster than the NMR timescale. You see an average signal.
The Trap: The "average" often resembles the 3-nitro form due to population weighting, leading to incorrect structural assignment.
Diagnostic Protocol: Freezing the Equilibrium
To distinguish the tautomers, you must slow the exchange rate (
) below the frequency difference of the nuclei ().
Step-by-Step Workflow:
Solvent Selection: Switch to a solvent with a low freezing point and high polarity (e.g., THF-
or DMF- ). Avoid protic solvents (MeOH, ) as they accelerate proton exchange via Grotthuss hopping.
Variable Temperature (VT) NMR:
Acquire
NMR at +25°C (Reference).
Cool to -50°C or -70°C.
Result: The broad average peaks should decoalesce into two distinct sets of signals (representing the 3-H and 5-H tautomers).
The Gold Standard (HMBC):
Once exchange is slowed, run a
- HMBC .
3-Nitro Tautomer: The proton on C5 (adjacent to NH) will show a strong
coupling to the protonated nitrogen (-H).
5-Nitro Tautomer: The proton on C3 (adjacent to NH) will show the coupling.
Visualization: Analytical Decision Tree
Caption: Workflow for resolving rapid prototropic exchange in nitro-azoles using Variable Temperature (VT) NMR.
🎛️ Module 2: The Control Room (Shifting the Equilibrium)
User Issue: "I need the 5-nitro tautomer for binding, but the 3-nitro form dominates in my buffer."
Solvent Engineering
The equilibrium constant
() is driven by the dipole moment and hydrogen bonding capability of the solvent.
Parameter
Non-Polar Solvents (CDCl, Toluene)
Polar Aprotic Solvents (DMSO, DMF)
Dominant Force
Intermolecular H-Bonding (Dimerization)
Dipole Stabilization (Solvation)
Favored Tautomer
Often the less polar form (usually 3-nitro) to minimize dipole repulsion in the absence of solvation.
The more polar tautomer (often 3-nitro, but specific substitution patterns can flip this).
Action
Promotes formation of cyclic dimers ().
Breaks dimers; stabilizes monomers with high dipole moments.
Troubleshooting Guide:
To favor the more polar form: Increase solvent dielectric constant (
). Move from Chloroform () to DMSO ().
To favor the dimerized form: Use non-polar solvents at higher concentrations.
The "Substituent Effect" Rule
For 3(5)-disubstituted pyrazoles (where one group is
):
Electron-Withdrawing Groups (EWG): Generally prefer the 3-position (relative to NH). This places the EWG adjacent to the pyridine-like nitrogen (N2), minimizing lone-pair repulsion.
Result: In 3(5)-nitropyrazole, the 3-nitro-1H-pyrazole tautomer is thermodynamically preferred in most environments because the 5-nitro form suffers from steric/electronic repulsion between the NH and the bulky/polar nitro group.
🔒 Module 3: Chemical Locking (Synthetic Intervention)
User Issue: "Solvent control isn't enough. I need to permanently fix the structure as the 3-nitro or 5-nitro isomer."
If you cannot control the equilibrium, you must destroy it by replacing the proton with an alkyl group (R).
Regioselectivity of Alkylation
Alkylation of 3(5)-nitropyrazole is highly regioselective but often counter-intuitive.
The Nucleophile: The pyrazole anion.
The Electronic Bias: The nitro group withdraws electron density. The nitrogen adjacent to the nitro group (N2 in the 3-nitro form) is electron-deficient and less nucleophilic. The nitrogen distal to the nitro group is more nucleophilic.
Product: The nitrogen that was attacked becomes N1. The nitro group is now at position 3 relative to the new N1.
Major Product:1-alkyl-3-nitropyrazole .
Protocol: Selective N-Alkylation
To synthesize the specific isomers:
Target Isomer
Synthetic Strategy
Mechanism
1-Alkyl-3-Nitropyrazole
Standard Alkylation: Treat 3(5)-nitropyrazole with R-X and in DMF.
Steric and electronic control favors attack at the distal nitrogen (N1 relative to 3-NO2).
1-Alkyl-5-Nitropyrazole
Cyclization Strategy: Do not alkylate. Synthesize de novo using a hydrazine (R-NH-NH2) and a nitro-diketone precursor.
Regiochemistry is determined by the condensation kinetics, not tautomerism.
Visualization: The Alkylation Pathway
Caption: Regioselectivity in the alkylation of nitropyrazoles. Electronic withdrawal by the nitro group deactivates the proximal nitrogen.
❓ FAQ: Field Cases
Case #102: "Why does my crystal structure show 5-nitro, but NMR shows 3-nitro?"
Answer: This is a classic "packing vs. solvation" conflict. In the solid state (Crystal), the 5-nitro form often forms better intermolecular Hydrogen Bond networks (e.g., chains or dimers) that overcome the intrinsic stability difference. In solution (NMR), entropy and solvation shells dominate, reverting the population to the thermodynamically stable 3-nitro monomer. Do not assume the crystal structure represents the bioactive conformation.
Case #105: "Can I use pH to switch tautomers?"
Answer: Only if you ionize the molecule.
Neutral pH: Tautomeric equilibrium exists.
High pH (Basic): Forms the pyrazolate anion (delocalized, no tautomers).
Low pH (Acidic): Forms the pyrazolium cation.
Note: Changing pH within the neutral range (e.g., 6.0 to 8.0) rarely shifts the tautomeric ratio significantly unless a specific side-chain pKa is triggered.
📚 References
Alkorta, I., & Elguero, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH) / PMC.
BenchChem Technical Support. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.
López, C., Claramunt, R. M., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules.
Kudyakova, Y. S., et al. (2025).[4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences.
The synthesis of (3-nitro-1H-pyrazol-5-yl)methanol (often via the reduction of ethyl 3-nitro-1H-pyrazole-5-carboxylate) presents a unique set of purification challenges. The presence of a basic nitrogen (pyrazole), an acidic proton (NH), a polar alcohol, and a reducible nitro group creates a "perfect storm" for impurity formation.
This guide addresses the three most critical failure modes:
Boron/Aluminum Coordination Complexes: The "sticky" impurities that ruin yields.
Chemoselectivity Failure: Accidental reduction of the nitro group to an amine.
Tautomeric Confusion: Why your NMR looks like a mixture when it isn't.
Part 1: Diagnostic Triage
Before initiating purification, compare your crude material against these profiles to identify the specific impurity class.
Symptom
Probable Cause
Diagnostic Check
Gummy/Sticky Solid that resists crystallization
Boron/Aluminum Complexation. The pyrazole nitrogen and hydroxyl group coordinate tightly to B/Al species from the reducing agent.
11B-NMR (if available) or flame test (green flame indicates Boron).
Dark Red/Brown Color
Over-reduction (Azo/Amine formation). Nitro groups can be partially reduced to azo-linkages or fully to amines if the reducing agent is too aggressive (e.g., LiAlH₄).
LC-MS: Look for M-14 (azo) or M-30 (amine) masses. TLC: Amine impurities often streak or stain heavily with Ninhydrin.
Split NMR Peaks (Doubling of signals)
Tautomerism (False Positive). 3-nitro and 5-nitro isomers exist in equilibrium.
Solvent Drop: Run NMR in DMSO-d6 vs. CDCl3. If the ratio changes or peaks coalesce, it is tautomerism, not an impurity.
Insoluble White Solid
Inorganic Salts. Borates or aluminates trapped in the lattice.
Ash Test: Burn a small sample; significant residue indicates inorganics.
Part 2: The Boron Trap (Critical Protocol)
Context: If you used NaBH₄/CaCl₂ , LiBH₄ , or BH₃·THF for the reduction, your product is likely trapped in a borate complex. Pyrazoles are excellent ligands for boron, forming stable covalent species that silica gel cannot separate.
The "Methanol-Acid" Breakup Protocol
Do not attempt column chromatography until you have broken the B-N/B-O bonds.
Quench: Cool reaction to 0°C. Slowly add MeOH until gas evolution ceases.
Acidolysis: Add 1.25 M HCl in MeOH (approx 5 eq). Stir at room temperature for 1 hour.
Mechanism:[1][2] This protonates the pyrazole nitrogen, forcing the dissociation of the boron.
Co-evaporation (The Borate Purge):
Concentrate the mixture to dryness on a rotary evaporator.
Redissolve the residue in fresh MeOH (50 mL) .
Concentrate to dryness again.
Repeat this step 3-4 times.
Why? This converts sticky borates into volatile trimethyl borate (B(OMe)₃) , which azeotropes away.
Neutralization: Resuspend the solid in EtOAc. Wash carefully with saturated NaHCO₃ (to remove HCl). Dry organic layer over Na₂SO₄.[3]
Part 3: Chemoselectivity & Over-Reduction
The Issue: You want to reduce the ester to an alcohol without touching the nitro group.
Risk:LiAlH₄ (LAH) is risky. While it reduces esters rapidly, it frequently attacks nitro groups in aromatic/heteroaromatic systems, leading to azo-dimers or amino-pyrazoles.
Recommended Synthetic Route Adjustment
If you are seeing amine impurities, switch your reducing system immediately.
Logic: Borane activates the carbonyl oxygen (Lewis acid) but is electrophilic, making it less likely to attack the electron-deficient nitro group compared to nucleophilic hydrides.
Workflow: Chemoselective Reduction
Figure 1: Decision matrix for chemoselective reduction to avoid amine impurities.
Part 4: Final Purification (Polishing)
Once the boron is removed and chemoselectivity is assured, use these methods to remove final organic impurities.
Method A: Recrystallization (Scalable)
The nitro group and the alcohol make the molecule amphiphilic, but the nitro group dominates the lattice energy.
Solvent System:Water/Ethanol (9:1) or EtOAc/Hexanes .
Protocol:
Dissolve crude solid in minimal boiling Ethanol.
Add hot Water dropwise until turbidity persists.[5]
Allow to cool slowly to RT, then 4°C.
Note: Nitro-pyrazoles crystallize well from water mixtures due to hydrogen bonding.
Method B: Column Chromatography (For small scale)
Stationary Phase: Silica Gel (Acidified).
Tip: Pre-wash silica with 1% acetic acid in DCM if the product streaks.
Eluent:DCM : MeOH (95:5 to 90:10) .
The product is polar. Start with 100% DCM to elute non-polar impurities (unreacted ester), then ramp to 5% MeOH.
Part 5: Frequently Asked Questions (FAQs)
Q1: My NMR shows two sets of peaks in a 60:40 ratio. Is this an impurity?A: Likely not. This is annular tautomerism .
Explanation: The proton on the pyrazole nitrogen hops between N1 and N2.
Verification: These are the same chemical entity.[1] If you derivatize the Nitrogen (e.g., methylation), the isomers become fixed and separable. In the free NH form, they are a single product.
Q2: Why is my yield >100%?A: You have trapped solvent or inorganic salts.
Solvent: Nitro-pyrazoles form solvates easily. Dry under high vacuum (0.1 mbar) at 45°C for 12 hours.
Salts: If you used CaCl₂, calcium salts might be trapped. Dissolve the product in dry THF (calcium salts are insoluble) and filter.
Q3: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the ester?A:Absolutely NOT.
Pd/C will reduce the nitro group to an amine (or hydroxylamine) before it reduces the ester. You will obtain ethyl 3-amino-1H-pyrazole-5-carboxylate.
References
Chemoselective Reduction of Esters: Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005. Link
Boron Removal Protocol: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve enhanced reactivity of sodium borohydride. Journal of the American Chemical Society, 104(25), 7298-7300. Link
Pyrazole Tautomerism: Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Link
Nitro-Pyrazole Synthesis Data: National Institutes of Health (NIH) PubChem Compound Summary for CID 135483984. Link
A Comparative Guide to the ¹H NMR Chemical Shifts of (3-nitro-1H-pyrazol-5-yl)methanol in DMSO-d₆
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed analysis of the expected ¹H NMR spectrum of (3-nitro-1H-pyrazol-5-yl)methanol, a heterocyclic compound wit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the expected ¹H NMR spectrum of (3-nitro-1H-pyrazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. Given the absence of a publicly available, experimentally-verified spectrum for this specific molecule, this guide establishes a robust, predicted ¹H NMR dataset. The predictions are grounded in fundamental NMR principles and rigorously compared against experimental data from structurally analogous compounds, including 3-nitropyrazole and (1H-pyrazol-3-yl)methanol.
The objective is to provide researchers with a reliable reference for structural verification and to explain the underlying electronic effects that govern the chemical shifts in this substituted pyrazole system.
Predicted ¹H NMR Spectrum Analysis
The structure of (3-nitro-1H-pyrazol-5-yl)methanol presents four distinct proton environments. The powerful electron-withdrawing nature of the nitro group at the C3 position, combined with the hydroxymethyl substituent at C5, creates a unique electronic environment that significantly influences the chemical shifts of the pyrazole ring protons.
The predicted ¹H NMR data in deuterated dimethyl sulfoxide (DMSO-d₆) are summarized below. DMSO-d₆ is a common solvent for pyrazole derivatives due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which helps in observing exchangeable protons like N-H and O-H.[1]
Table 1: Predicted ¹H NMR Spectral Data for (3-nitro-1H-pyrazol-5-yl)methanol in DMSO-d₆
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Prediction
N-H (pyrazole)
> 14.0
Broad Singlet (br s)
1H
The pyrazole N-H proton is acidic and its chemical shift is highly deshielded due to the cumulative electron-withdrawing effects of the nitro group and the pyrazole ring itself. In DMSO, this peak is often very broad and shifted significantly downfield.
C4-H (pyrazole)
~ 7.3 - 7.6
Singlet (s)
1H
This lone aromatic proton is strongly deshielded by the adjacent C3-nitro group through resonance and inductive effects. It is expected to appear further downfield than the corresponding proton in unsubstituted pyrazole.
-OH (hydroxyl)
~ 5.5 - 6.0
Triplet (t)
1H
The hydroxyl proton's chemical shift is variable. It is expected to couple with the two adjacent methylene protons, resulting in a triplet. The exact position depends on concentration and temperature.
-CH₂ (methylene)
~ 4.6 - 4.8
Doublet (d)
2H
These methylene protons are adjacent to both the pyrazole ring and the electronegative hydroxyl group. They will be deshielded and are expected to show coupling to the hydroxyl proton, appearing as a doublet.
Note: The residual proton signal for DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water peak is typically observed around 3.33 ppm.[2]
Visualizing the Proton Environments
The chemical structure and the distinct proton environments are illustrated below.
Caption: Chemical structure of (3-nitro-1H-pyrazol-5-yl)methanol with key protons highlighted.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, we compare them with the known experimental ¹H NMR data of two key structural analogues: 3-nitropyrazole and (1H-pyrazol-3-yl)methanol. This comparison allows for the isolation and understanding of the electronic contributions of the nitro and hydroxymethyl groups.
Table 2: ¹H NMR Data Comparison of Pyrazole Derivatives in DMSO-d₆
Effect of the Nitro Group: Comparing 3-nitropyrazole to (1H-pyrazol-3-yl)methanol, the C5-H proton in 3-nitropyrazole is significantly deshielded (8.42 ppm vs. 7.49 ppm). This is due to the potent electron-withdrawing resonance and inductive effects of the nitro group, which reduces electron density across the pyrazole ring. Similarly, the N-H proton is shifted downfield from ~12.2 ppm to ~14.4 ppm.
Effect of the Hydroxymethyl Group: The -CH₂OH group is a weak electron-donating group. In (1H-pyrazol-3-yl)methanol, this substituent provides some shielding to the ring protons compared to unsubstituted pyrazole.
Synergistic Effects in (3-nitro-1H-pyrazol-5-yl)methanol:
The C4-H proton is flanked by both the C3-nitro and C5-hydroxymethyl groups. The dominant effect is the strong deshielding from the nitro group. Therefore, its chemical shift is predicted to be significantly downfield of the C4-H in (1H-pyrazol-3-yl)methanol (6.13 ppm) and likely even more deshielded than the C4-H in 3-nitropyrazole (7.18 ppm), placing it in the 7.3 - 7.6 ppm range.
The -CH₂ protons are attached to a ring that is made electron-deficient by the nitro group. This deficiency deshields the methylene protons, shifting them downfield from ~4.43 ppm in the non-nitrated analogue to a predicted ~4.7 ppm.
The N-H proton experiences the combined electron-withdrawing effects of the ring and the nitro group, pushing its chemical shift to a value expected to be even higher than that observed for 3-nitropyrazole (>14.0 ppm).
Experimental Protocol for ¹H NMR Spectroscopy
This section details a self-validating methodology for acquiring a high-resolution ¹H NMR spectrum of (3-nitro-1H-pyrazol-5-yl)methanol.
A. Sample Preparation
Weighing: Accurately weigh 5-10 mg of high-purity (3-nitro-1H-pyrazol-5-yl)methanol. Purity is critical to avoid signals from residual solvents or synthetic precursors.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[1]
Homogenization: Ensure the sample is fully dissolved. Use a vortex mixer if necessary. Gentle warming can aid dissolution but should be done with care to avoid sample degradation.
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.
B. Instrument Parameters (for a 400 MHz Spectrometer)
These parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.[6]
Spectrometer Frequency: 400 MHz
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Time (AQ): 3-4 seconds. A longer acquisition time provides better resolution.
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of protons, especially for the broad N-H signal, leading to more accurate integration.
Number of Scans (NS): 16-64 scans. An appropriate number of scans should be used to achieve a good signal-to-noise ratio.
Spectral Width (SW): 0-16 ppm. This range is sufficient to capture all protons, including the highly deshielded N-H proton.
Temperature: 298 K (25 °C).
C. Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
Referencing: Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.[7]
Integration: Integrate all signals and normalize the integration values relative to a known proton signal (e.g., the C4-H singlet, set to 1H).
Experimental Workflow Diagram
Caption: Standardized workflow for the acquisition and processing of the ¹H NMR spectrum.
References
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Indian Journal of Heterocyclic Chemistry, 23, 201-204.
Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 41(5), 373-382.
ResearchGate. (n.d.). 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2 O.
Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6).
ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3....
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]]
University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]5]
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
PubChem. (n.d.). 3-Nitropyrazole. Retrieved from [Link]]
PubChemLite. (n.d.). (3-methyl-1h-pyrazol-5-yl)methanol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Distinguishing 3-Nitro and 5-Nitro Pyrazole Isomers by ¹³C NMR
For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Regioisomers, such as 3-nitropyrazole and 5-nitropyrazole, can exhibit vastly diffe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Regioisomers, such as 3-nitropyrazole and 5-nitropyrazole, can exhibit vastly different pharmacological or material properties. While seemingly similar, their distinct electronic environments provide a clear path to differentiation using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
This guide provides an in-depth comparison of the ¹³C NMR characteristics of these isomers, explains the underlying principles dictating their spectral differences, and offers a robust experimental workflow for their unambiguous identification.
The Challenge: Annular Tautomerism in N-unsubstituted Pyrazoles
A critical concept to grasp is that 3-nitropyrazole and 5-nitropyrazole are not distinct, isolable compounds if the pyrazole nitrogen (N1) is unsubstituted. They exist as a single substance, 3(5)-nitropyrazole, which undergoes rapid proton exchange between the two nitrogen atoms.[1][2] This process, known as annular tautomerism, means that at room temperature in solution, an NMR spectrometer observes only a time-averaged spectrum of the two equilibrating forms.[3]
To definitively distinguish between a "3-nitro" and a "5-nitro" isomer, the tautomerism must be "locked" by substitution at the N1 position (e.g., N-methylation or N-arylation). This guide will therefore focus on the practical and common task of distinguishing between N-substituted 3-nitropyrazole and N-substituted 5-nitropyrazole regioisomers.
The Differentiating Principle: Electronic Effects of the Nitro Group
The key to distinguishing these isomers lies in the powerful electron-withdrawing nature of the nitro (—NO₂) group. This effect significantly influences the chemical shifts (δ) of the carbon atoms within the pyrazole ring.
Direct Deshielding: A carbon atom directly attached to the —NO₂ group experiences a strong deshielding effect, causing its signal to appear significantly downfield (at a higher ppm value) in the ¹³C NMR spectrum.
Mesomeric Effects: The —NO₂ group also withdraws electron density through the π-system of the ring, affecting the chemical shifts of other carbons, albeit to a lesser extent.
Therefore, in an N-substituted 3-nitropyrazole , the C3 carbon signal is expected to be the most downfield of the ring carbons. In contrast, for an N-substituted 5-nitropyrazole , the C5 carbon signal will be the most downfield.
Comparative ¹³C NMR Data
The following table summarizes typical ¹³C NMR chemical shifts for the pyrazole ring carbons in N-substituted 3-nitro- and 5-nitropyrazole isomers, compiled from literature and computational studies.[4][5] Note that absolute values can vary with substitution and solvent, but the relative trends are highly diagnostic.
Carbon Position
Expected Chemical Shift (δ) in N-Substituted 3-Nitropyrazole (ppm)
Expected Chemical Shift (δ) in N-Substituted 5-Nitropyrazole (ppm)
Key Differentiating Feature
C3
~155 - 165
~148 - 152
Highly downfield and quaternary. The direct attachment to the —NO₂ group causes significant deshielding.
C4
~110 - 115
~108 - 112
Generally, the least affected carbon, but subtle differences exist.
C5
~130 - 135
~140 - 145
Downfield methine (CH) carbon. Deshielded by the adjacent N1 and the mesomeric effect of the —NO₂ group.
Experimental Workflow for Isomer Identification
This section provides a detailed protocol for acquiring and analyzing ¹³C NMR spectra to distinguish between the two isomers.
Diagram: Workflow for Isomer Differentiation
Caption: Logical workflow for distinguishing nitropyrazole isomers.
Protocol 1: Sample Preparation and ¹³C NMR Acquisition
Rationale: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves most polar heterocyclic compounds. A sufficient sample concentration is necessary to obtain a good signal-to-noise ratio for ¹³C NMR in a reasonable time, as ¹³C has a low natural abundance.
Methodology:
Sample Weighing: Accurately weigh 15-25 mg of the N-substituted nitropyrazole isomer into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ (or another suitable deuterated solvent like CDCl₃).[6]
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
Acquisition:
Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems).
Key Parameters:
Spectral Width: Set to cover a range of approximately 0-200 ppm.
Number of Scans (NS): Start with 1024 scans. Increase if the signal-to-noise ratio is low.
Relaxation Delay (D1): Use a delay of 2 seconds to allow for adequate relaxation of quaternary carbons.
Acquire the spectrum. Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.
Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).[7]
Advanced Confirmation with 2D NMR
While 1D ¹³C NMR is often sufficient, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) provide irrefutable proof of the structure.[1]
The HMBC Advantage: HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is exceptionally useful for connecting the N1-substituent to the pyrazole ring.
For both isomers: The proton at C4 (H4) will show a correlation to both C3 and C5.
The Decisive Correlation: The protons on the N1-substituent (e.g., the —CH₃ group in 1-methyl-5-nitropyrazole) will show a strong 3-bond correlation to the C5 carbon . They will show a weaker or non-existent correlation to the more distant C3 carbon. This single experiment can definitively assign C5 and, by extension, the entire isomeric structure.
Conclusion
The differentiation of N-substituted 3-nitro- and 5-nitropyrazole isomers is a straightforward process when approached systematically with ¹³C NMR spectroscopy. The powerful deshielding effect of the nitro group provides a highly reliable diagnostic handle. In the ¹³C NMR spectrum of the 3-nitro isomer, the C3 signal appears as a significantly downfield quaternary carbon, whereas in the 5-nitro isomer, the C5 signal is the most downfield methine carbon. When ambiguity exists, a 2D HMBC experiment provides definitive structural confirmation by establishing long-range connectivity between the N1-substituent and the C5 carbon.
References
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
Wang, R., et al. (2008). Synethsis and characterization of 3-nitropyrazole and its salts. Chinese Journal of Energetic Materials, 31, 102-104. [Link]
Kurpet, M., Dąbrowska, A., Jarosz, M. M., & Suwiński, J. W. (2018). Table 1: 13C NMR chemical shifts (ppm) of C-nitropyrazoles[8]. ResearchGate. [Link]
Alajarin, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 749-762. [Link]
Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][9]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. [Link]
Wiley-VCH GmbH. (n.d.). Pyrazole. SpectraBase. Retrieved February 24, 2026, from [Link]
Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. [Link]
Yin, C., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 22(7), 1032. [Link]
Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]
Alkorta, I., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 62(2), 97-113. [Link]
Wurzenberger, M. H., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]
Zhang, M., et al. (2014). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Propellants, Explosives, Pyrotechnics, 39(4), 543-546. [Link]
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ResearchGate. (n.d.). 13C and 15N NMR chemical shifts of the pyrazoles 14-16. Retrieved February 24, 2026, from [Link]
Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved February 24, 2026, from [Link]
ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved February 24, 2026, from [Link]
ResearchGate. (n.d.). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Retrieved February 24, 2026, from [Link]
Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(21), 3081–3084. [Link]
Wurzenberger, M. H., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]
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Peterson, A. J., et al. (2022). Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. ACS Omega, 7(35), 31441–31451. [Link]
Amorim, R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 16. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Glavač, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. [Link]
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A Comparative Guide to IR Spectroscopy of Nitro and Hydroxyl Groups in Pyrazoles
Abstract For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, valued for its diverse biological activities. The precise characterization of functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, valued for its diverse biological activities. The precise characterization of functionalized pyrazoles is paramount, and Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-line technique for structural elucidation. This guide provides an in-depth comparison of the characteristic IR spectral features of two critical functional groups when attached to a pyrazole ring: the hydroxyl (-OH) and nitro (-NO2) groups. We will explore the causality behind their distinct vibrational signatures, the influence of the pyrazole ring's electronic environment, and the profound effects of hydrogen bonding. This document is designed to equip researchers with the expertise to interpret these spectra with confidence, supported by experimental data and validated protocols.
The Foundational Principles: Why Functional Groups Vibrate Differently
Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1] Each functional group possesses a unique set of bonds (e.g., O-H, N=O, C-N) with distinct bond strengths and atomic masses. These intrinsic properties dictate the specific frequencies (reported as wavenumbers, cm⁻¹) at which they vibrate.
Two primary vibrational modes are of interest:
Stretching: A rhythmic movement along the bond axis, increasing and decreasing the bond length. This requires more energy and appears at higher wavenumbers.
Bending: A change in the bond angle between atoms. This requires less energy and appears at lower wavenumbers.
The electronic environment surrounding a bond heavily influences its vibrational frequency. Electron-withdrawing groups can strengthen adjacent bonds, shifting their absorption to higher wavenumbers (a hypsochromic or blue shift), while electron-donating groups and resonance effects can weaken bonds, shifting them to lower wavenumbers (a bathochromic or red shift).[2]
The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding
The hydroxyl group is one of the most recognizable functional groups in IR spectroscopy, primarily due to the dramatic influence of hydrogen bonding.
Free (Non-H-Bonded) -OH: In a very dilute solution in a non-polar solvent, where intermolecular interactions are minimized, the O-H stretching vibration appears as a sharp, weak-to-medium intensity peak around 3600-3650 cm⁻¹ . This scenario is rare for solid-state or concentrated samples.
Hydrogen-Bonded -OH: In the solid state or in concentrated solutions, hydroxyl groups readily form intermolecular hydrogen bonds. This interaction weakens the O-H covalent bond, requiring less energy to excite its stretching vibration.[3] The result is a characteristic intense and very broad absorption band, typically centered in the 3200-3500 cm⁻¹ region . The breadth of the peak arises from the sample containing a population of molecules with a wide range of hydrogen-bonding strengths at any given moment.[3][4]
On a pyrazole ring, the N-H group of the pyrazole itself can also engage in hydrogen bonding, sometimes leading to complex, overlapping broad bands.[5][6] The presence of a broad band in the 3200-3500 cm⁻¹ region is strong evidence for a hydroxyl (or N-H) group.[7]
The Nitro (-NO₂) Group: A Double Signature of Asymmetry
The nitro group is a powerful electron-withdrawing group, a property that significantly influences both the pyrazole ring and its own IR signature.[2][8] Unlike the single stretching vibration of the -OH group, the NO₂ group is characterized by two distinct stretching vibrations due to the coupling between the two N=O bonds:
Asymmetric N=O Stretch (ν_as): This is the higher frequency, more intense absorption. For nitro groups attached to an aromatic ring like pyrazole, this band typically appears in the 1475-1563 cm⁻¹ range.[9][10]
Symmetric N=O Stretch (ν_s): This is the lower frequency, often slightly less intense (but still strong) absorption. For aromatic nitro compounds, it is found in the 1290-1361 cm⁻¹ region.[9][10]
The presence of this pair of strong, relatively sharp peaks is a highly reliable diagnostic for the nitro group.[11] The exact positions are sensitive to the electronic effects of the pyrazole ring and any other substituents. For instance, studies on nitropyrazoles have identified these bands clearly; 4-nitropyrazole shows ν_as at 1526 cm⁻¹ and ν_s at 1353 cm⁻¹, while 3-nitropyrazole shows them at 1520 cm⁻¹ and 1351 cm⁻¹.[12]
Comparative Analysis and Data Summary
The key to distinguishing between hydroxyl and nitro groups on a pyrazole scaffold lies in recognizing their fundamentally different spectral patterns. The hydroxyl group presents a single, broad peak at high wavenumbers, whereas the nitro group shows a pair of strong, sharp peaks at lower wavenumbers.
Functional Group
Vibrational Mode
Typical Wavenumber Range (cm⁻¹) on Pyrazole Ring
Peak Appearance
Key Distinguishing Feature
Hydroxyl (-OH)
O-H Stretch (H-Bonded)
3200 - 3500
Intense, Very Broad
Single, broad absorption due to hydrogen bonding.[3]
The second, lower-wavenumber peak of the pair.[9][12]
Visualizing the Spectroscopic Principles
Diagrams generated using Graphviz help to illustrate the core concepts discussed.
Caption: Influence of hydrogen bonding on the -OH stretching peak in IR spectroscopy.
Caption: Characteristic dual stretching vibrations of the aromatic nitro group.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To ensure trustworthy and reproducible data, a validated protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples common in drug development.[13]
Objective: To obtain a clean, interpretable FT-IR spectrum of a solid pyrazole derivative.
Materials:
FT-IR Spectrometer with ATR accessory (e.g., diamond crystal)
Sample of pyrazole derivative (~1-5 mg)
Spatula
Reagent-grade ethanol or isopropanol
Lint-free laboratory wipes
Methodology:
System Preparation: Ensure the FT-IR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
ATR Crystal Cleaning (Trustworthiness Check):
Using a lint-free wipe lightly moistened with ethanol, gently clean the surface of the ATR crystal to remove any residual contaminants.
With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum, preventing atmospheric interference.[14]
Sample Application:
Place a small amount (1-5 mg) of the solid pyrazole sample onto the center of the ATR crystal using a clean spatula.[13]
Engage the ATR pressure clamp and apply firm, even pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[14]
Sample Spectrum Acquisition:
Acquire the sample spectrum. Typical settings for high-quality data are a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.[14]
Data Processing & Interpretation:
The resulting spectrum should show %Transmittance on the y-axis and Wavenumber (cm⁻¹) on the x-axis.
Use the software's tools to label the peak positions (in cm⁻¹) for all significant absorptions.
Compare the observed peaks with the reference data provided in this guide (Section 4) to identify the characteristic bands for -OH and/or -NO₂ groups.
Post-Analysis Cleanup:
Release the pressure clamp and carefully remove the bulk of the solid sample with a wipe.
Thoroughly clean the ATR crystal surface with a solvent-moistened wipe as described in Step 2 to prepare the instrument for the next user.
Conclusion
The IR spectroscopic signatures of hydroxyl and nitro groups on pyrazole rings are distinct and highly informative. The hydroxyl group is defined by its broad, hydrogen-bond-induced O-H stretching band in the high-frequency region (3200-3500 cm⁻¹). In stark contrast, the nitro group provides a clear, two-peak signature of strong, sharp bands corresponding to its asymmetric and symmetric stretching vibrations in the 1600-1300 cm⁻¹ range. By understanding the physical principles behind these absorptions and employing a rigorous experimental protocol, researchers can confidently leverage FT-IR spectroscopy for the rapid and accurate structural verification of novel pyrazole-based compounds, accelerating the drug discovery and development pipeline.
References
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from a URL that provides instructions for preparing solid samples for IR spectroscopy.
Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
University of the West Indies. (n.d.). Sample preparation for FT-IR.
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. doi: 10.1016/j.saa.2011.05.100.
Chithambarathanu, T., et al. (2010). Vibrational analysis of some pyrazole derivatives.
Fikry, R. M., et al. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III.
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link].
El-Azhary, A. A., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1037, 297-305.
Scharge, T., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234303.
Stancu, M., et al. (2022).
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Zaleski, D. P., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 125(44), 9637-9652.
Brainly. (2024, March 26). Why do O-H peaks have a broad, rounded shape?. Retrieved from [Link].
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Workman, J. Jr. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
Szatylowicz, H., et al. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32, 333-345.
Krygowski, T. M., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules, 27(2), 488.
YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. Retrieved from [Link].
ResearchGate. (2020, September 4). (PDF) Substituent effects of nitro group in cyclic compounds. Retrieved from [Link].
Alberti, A., et al. (1979). Substituent effects in heterocyclic rings. An electron spin resonance study of some 5-substituted 2-thienyl nitroxides and nitro-anions. Journal of the Chemical Society, Perkin Transactions 2, 1568-1572.
ResearchGate. (2025, August 6). (PDF) Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link].
Reddit. (2017, October 22). Why is the N-H peak sharp for IR while the O-H peak is broad, when N-H can also hydrogen bond?.
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a document providing a table of IR absorption frequencies for various functional groups.
Szatylowicz, H., et al. (2021). Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. Molecules, 26(21), 6561.
A Senior Application Scientist's Guide to the Structural Elucidation of (3-nitro-1H-pyrazol-5-yl)methanol: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates functio...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates function, reactivity, and physical properties. This guide provides an in-depth analysis of the crystallographic workflow for a molecule of significant interest, (3-nitro-1H-pyrazol-5-yl)methanol, a heterocyclic building block with potential applications in energetic materials and pharmaceuticals.[1][2][3]
While single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for atomic-level structural determination, its application is not always straightforward.[4][5] This guide will not only detail the rigorous methodology of an SC-XRD analysis but also provide a critical comparison with alternative and complementary techniques, offering a decision-making framework for comprehensive molecular characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides unambiguous, high-precision data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[4] The process, from sample preparation to final structure, is a multi-step workflow where each stage is critical for a successful outcome.
Experimental Protocol: A Step-by-Step Workflow
The path to elucidating a crystal structure via SC-XRD is a systematic process. The causality behind each step is crucial for understanding how a diffraction pattern is translated into a precise molecular model.
Crystal Growth (The Critical Prerequisite) : The most challenging and vital step is growing a single, high-quality crystal, typically at least 30 microns in size.[6] This is because the technique relies on the constructive interference of X-rays diffracted by a highly ordered, repeating array of molecules. For a compound like (3-nitro-1H-pyrazol-5-yl)methanol, slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) is a primary method. The goal is to allow molecules to self-assemble slowly into a defect-free lattice.
Data Collection :
Mounting & Alignment : A suitable crystal is mounted on a goniometer head.
Diffractometer Setup : The crystal is placed in a computer-controlled diffractometer and cooled under a stream of nitrogen gas (typically ~100-120 K) to minimize thermal vibrations, leading to a sharper diffraction pattern.
Data Acquisition : The crystal is irradiated with a monochromatic X-ray beam while being rotated.[7] As the crystal rotates, different crystallographic planes satisfy the Bragg condition (nλ = 2d sinθ), producing a series of diffraction spots whose positions and intensities are recorded by a detector.[8] A complete dataset requires collecting reflections from all possible orientations.[9]
Structure Solution and Refinement :
Unit Cell Determination : A subset of strong reflections is used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal.[7]
Space Group Determination : Based on the symmetry of the diffraction pattern, the space group is determined, which describes the symmetry elements within the unit cell.
Structure Solution : For small molecules, "direct methods" are typically used to solve the phase problem—a critical step where initial phases are assigned to the measured intensities, allowing for the generation of an initial electron density map.[5]
Model Refinement : This iterative process involves fitting the atomic positions to the electron density map and refining them to minimize the difference between the observed diffraction data and the data calculated from the model.[7] The final result is a detailed 3D model of the molecule.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Presentation: Expected Crystallographic Parameters
While a public crystal structure for (3-nitro-1H-pyrazol-5-yl)methanol is not available, the following table presents data for a closely related compound, 5-(3-nitro-1H-pyrazol-4-yl)tetrazole , to illustrate the nature of the expected results.[1][10] This data provides the definitive structural fingerprint of the molecule in the solid state.
Parameter
Illustrative Value (for a related compound[1][10])
Description
Crystal Data
Chemical Formula
C₄H₃N₇O₂
The elemental composition of the molecule in the crystal.
Formula Weight
181.12 g/mol
The molar mass of the compound.
Crystal System
Orthorhombic
The crystal system describing the unit cell geometry.
Space Group
P2₁2₁2₁
The arrangement of symmetry elements in the unit cell.
a, b, c (Å)
a = 7.1182 (3) Å, b = 7.7770 (3) Å, c = 23.3364 (9) Å
The dimensions of the unit cell.
α, β, γ (°)
α = 90°, β = 90°, γ = 90°
The angles of the unit cell.
Volume (ų)
1290.96 (9) ų
The volume of the unit cell.
Z
8 (2 molecules in asymmetric unit)
The number of molecules per unit cell.
Data Collection
Radiation
Mo Kα (λ = 0.71073 Å)
The wavelength of the X-rays used for the experiment.
Temperature
100(2) K
The temperature at which data was collected.
Refinement
R₁ [I > 2σ(I)]
0.0351
A measure of the agreement between the model and observed data.
wR₂ (all data)
0.0817
A weighted measure of the agreement for all reflections.
Part 2: A Comparative Guide to Alternative and Complementary Techniques
The inability to grow single crystals of sufficient size or quality is a common bottleneck.[4] In such cases, or to gain a more holistic understanding of a compound's properties, other analytical techniques are indispensable.
Caption: Decision-making workflow for structural analysis.
Comparative Summary
The choice of technique depends on the specific question being asked and the nature of the sample available.
An evolving technique; data can be complex to process.[11]
In-depth Analysis of Alternatives:
Powder X-ray Diffraction (PXRD) : This technique is invaluable when single crystals are not available. It provides a "fingerprint" of a crystalline solid. While it generally cannot be used to determine an unknown structure from scratch, it is excellent for confirming if a bulk sample is the same crystalline phase as a known structure or for assessing sample purity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy : As a primary tool for chemists, NMR is essential for determining the connectivity of atoms in a molecule in the solution state.[4] For (3-nitro-1H-pyrazol-5-yl)methanol, ¹H and ¹³C NMR would confirm the pyrazole ring structure and the presence of the methanol and nitro groups. It provides the structure in a dissolved state, which can be more relevant for biological applications, but it does not reveal the crucial intermolecular interactions that govern solid-state properties.
3D Electron Diffraction (3DED or MicroED) : This is a revolutionary technique that has gained prominence for its ability to determine high-resolution structures from crystals that are thousands of times smaller than those required for SC-XRD.[11][12] It is a powerful problem-solver when crystallization yields only nanocrystalline material.[11][13]
Conclusion: An Integrated Approach to Structural Science
The structural analysis of (3-nitro-1H-pyrazol-5-yl)methanol, like any new chemical entity, relies on a strategic application of analytical techniques. Single-crystal X-ray diffraction provides the ultimate, high-resolution answer for the solid state, revealing the precise geometry and intermolecular interactions that define its crystalline form. However, scientific integrity demands a comprehensive approach. When single crystals prove elusive, techniques like 3D Electron Diffraction are emerging as powerful alternatives for obtaining a complete structure.[11] Furthermore, methods like NMR and PXRD provide essential, complementary information about the molecule's solution-state conformation and the purity of the bulk material, respectively. For the modern researcher, mastery lies not in championing a single technique, but in intelligently integrating a suite of methods to build a complete and validated structural picture.
References
XFELs make small molecule crystallography without crystals possible. (2022, January 27). Chemistry World. [Link]
Gruene, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ. [Link]
Fábián, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications. [Link]
Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. [Link]
Dauter, Z. (2010). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC. [Link]
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. [Link]
Parrish, D. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCrData. [Link]
Liu, Y., et al. (2023). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. PubMed. [Link]
Matrix Fine Chemicals. (3-CHLORO-4-NITRO-1H-PYRAZOL-5-YL)METHANOL. [Link]
Parrish, D. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). PMC. [Link]
Siddiqui, H. L., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData. [Link]
The Impact of Nitration on the Melting Point of Pyrazole-Based Methanols: A Comparative Guide
For researchers and professionals in drug development and materials science, understanding the fundamental physicochemical properties of heterocyclic compounds is paramount. The melting point, in particular, serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, understanding the fundamental physicochemical properties of heterocyclic compounds is paramount. The melting point, in particular, serves as a crucial indicator of molecular packing, intermolecular forces, and overall stability in the solid state. This guide provides an in-depth comparison of the melting point of (3-nitro-1H-pyrazol-5-yl)methanol and its non-nitrated analogs, offering insights into the structural factors that govern this key physical property.
Introduction: The Significance of the Pyrazole Scaffold and its Functionalization
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding.[1] Functionalization of the pyrazole ring, for instance, through the introduction of a hydroxymethyl group to form pyrazolyl-methanols, provides a versatile platform for further chemical modification. A critical aspect of this functionalization is the introduction of substituents that can modulate the intermolecular forces and, consequently, the melting point. One such powerful modulator is the nitro group, known for its strong electron-withdrawing nature and its ability to participate in strong dipole-dipole interactions and hydrogen bonds.[2][3]
This guide will explore the influence of the nitro group on the melting point of (1H-pyrazol-5-yl)methanol by comparing it with its nitrated counterpart and other non-nitrated analogs.
Comparative Analysis of Melting Points
The melting point of a compound is a direct reflection of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice. These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The introduction of different functional groups can significantly alter the strength and nature of these interactions.
Compound
Structure
Melting Point (°C)
Pyrazole
66-70
(1H-Pyrazol-3-yl)methanol
Not available (Described as a "Solid-Liquid Mixture")
Pyrazole: The parent heterocycle, pyrazole, exhibits a moderate melting point of 66-70 °C. This is attributed to the presence of N-H and pyridine-like nitrogen atoms, which can participate in intermolecular hydrogen bonding, forming dimers and larger aggregates in the solid state.[6]
(1H-Pyrazol-3-yl)methanol: The introduction of a hydroxymethyl group provides an additional site for strong hydrogen bonding through the hydroxyl (-OH) group. This would be expected to increase the melting point compared to pyrazole. Although a specific melting point is not reported, its description as a "Solid-Liquid Mixture" suggests it may have a relatively low melting point or exist as a hydrate.
(3-methyl-1H-pyrazol-5-yl)methanol: The presence of a methyl group, in addition to the hydroxymethyl group, leads to a melting point of 79 °C.[4] The methyl group can increase the molecular weight and surface area, leading to stronger van der Waals interactions, which contributes to the higher melting point compared to pyrazole.
4-Nitropyrazole: The introduction of a nitro group dramatically increases the melting point to 163-165 °C.[5] This significant elevation is due to the strong electron-withdrawing nature of the nitro group, which introduces a large dipole moment in the molecule.[3] These strong dipole-dipole interactions, in addition to hydrogen bonding, require significantly more energy to overcome, resulting in a much higher melting point.
Visualizing Intermolecular Interactions
The following diagrams, generated using Graphviz, illustrate the key intermolecular interactions that influence the melting points of these compounds.
Figure 1: Simplified representation of intermolecular forces.
Experimental Protocol: Melting Point Determination
The following is a generalized, yet detailed, protocol for determining the melting point of a solid organic compound using a modern digital melting point apparatus.
Materials:
Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)
Capillary tubes (open at one end)
Sample of the compound to be tested (finely powdered and dry)
Spatula
Mortar and pestle (if the sample is not a fine powder)
Watch glass
Procedure:
Sample Preparation:
Ensure the sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
Loading the Capillary Tube:
Place a small amount of the powdered sample onto a clean, dry watch glass.
Invert a capillary tube and press the open end into the powder. A small amount of the sample will enter the tube.
To pack the sample into the bottom of the tube, turn the tube right-side up and gently tap the bottom on a hard surface. Alternatively, drop the capillary tube through a long, narrow glass tube (e.g., a condenser) onto the benchtop. The impact will pack the solid at the bottom.
The packed sample should have a height of 2-3 mm.
Melting Point Measurement:
Place the loaded capillary tube into the sample holder of the melting point apparatus.
Set the starting temperature to about 20 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.
Begin heating at a rate of 10-20 °C per minute.
As the temperature approaches the expected melting point (within ~15 °C), reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
Observe the sample through the magnifying lens.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).
The recorded melting range provides information about the purity of the sample. A pure compound will have a sharp melting range of 1-2 °C.
Data Recording and Analysis:
Record the observed melting range.
Compare the experimental value with literature values if available.
For a comparative study, ensure that the same procedure and apparatus are used for all compounds to maintain consistency.
Figure 2: Experimental workflow for melting point determination.
Conclusion
References
Cas 288-13-1,Pyrazole - LookChem. (n.d.). Retrieved February 24, 2026, from [Link]
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). Molecules, 26(22), 7001. [Link]
Shevelev, S. A., Dalinger, I. L., & Kanishchev, M. I. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42(6), 1013-1017.
Heterocyclic compound - Melting, Boiling, Points. (n.d.). In Britannica. Retrieved February 24, 2026, from [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). Molecules, 26(16), 4875. [Link]
Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
3-methyl-1H-pyrazole-5-methanol. (n.d.). Stenutz. Retrieved February 24, 2026, from [Link]
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). Journal of Molecular Structure, 1040, 185-194. [Link]
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole-pyrazolium picrate. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 861-863. [Link]
(1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
3-Methyl-1H-pyrazol-5-ol. (2024, April 9). ChemBK. Retrieved February 24, 2026, from [Link]
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). Molecules, 17(9), 10293-10300. [Link]
Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. (2025). ACS Omega. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
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A Researcher's Comparative Guide to the Mass Spectrometry Fragmentation of Nitropyrazole Alcohols
For Immediate Release to the Scientific Community This guide provides an in-depth analysis of the characteristic fragmentation patterns of nitropyrazole alcohols, a class of compounds of significant interest in pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release to the Scientific Community
This guide provides an in-depth analysis of the characteristic fragmentation patterns of nitropyrazole alcohols, a class of compounds of significant interest in pharmaceutical development and energetic materials research.[1] Understanding their behavior under mass spectrometric analysis is crucial for accurate structural elucidation and impurity profiling. This document synthesizes established fragmentation principles for nitroaromatic and alcohol-containing compounds to offer a predictive framework for researchers in the field.
Introduction: The Analytical Challenge
Nitropyrazole alcohols combine the electron-withdrawing nature of a nitro-substituted aromatic ring with the fragmentation-directing properties of a hydroxyl group. This unique combination results in complex yet predictable fragmentation patterns that are highly dependent on the ionization technique employed. Their structural characterization is essential, as these compounds are often key intermediates or final products in various synthetic pathways.[1][2] This guide will compare the fragmentation behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Influence of Ionization Technique on Fragmentation
The choice of ionization source is a critical first step that dictates the type and extent of fragmentation observed.
Electron Ionization (EI): As a hard ionization technique, EI typically produces a radical cation (M•+) and induces extensive fragmentation. This provides rich structural information but may result in a weak or absent molecular ion peak, which can be a challenge for determining the molecular weight.[3]
Electrospray Ionization (ESI): A soft ionization technique, ESI typically generates protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal initial fragmentation.[4] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation through collision-induced dissociation (CID). This approach is highly effective for confirming molecular weight and probing specific structural features.
Key Fragmentation Pathways: A Comparative Analysis
The fragmentation of nitropyrazole alcohols is a composite of pathways characteristic of the alcohol, the nitro group, and the pyrazole ring itself.
The alcohol moiety is a primary driver of initial fragmentation, particularly in EI-MS.
α-Cleavage: This is a hallmark fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[5][6] This process is favorable due to the formation of a resonance-stabilized oxonium ion.[5] For a primary nitropyrazole ethanol, this would result in the loss of a nitropyrazolyl-methyl radical to produce a characteristic ion at m/z 31 (CH₂OH⁺).[6]
Dehydration (Loss of H₂O): The neutral loss of a water molecule (18 Da) is another common pathway for alcohols, leading to an [M-18] peak.[5][6] This is often observed in both EI and ESI (CID) spectra, though it can be more prominent in EI. The resulting radical cation may undergo further fragmentation.[5]
The nitropyrazole ring system dictates a separate set of characteristic cleavages.
Loss of Nitro Group (NO₂): A primary and highly characteristic fragmentation for nitroaromatic compounds is the expulsion of the nitro group as a radical (•NO₂), resulting in an [M-46]⁺ ion.[7] This is a dominant fragmentation pathway observed across different ionization methods.
Loss of Nitric Oxide (NO): A subsequent or alternative fragmentation involves the loss of a neutral nitric oxide molecule, leading to an [M-30]⁺ ion.[7] This often occurs from the molecular ion or after an initial rearrangement.
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage. Common losses include hydrogen cyanide (HCN, 27 Da) and cleavage across the ring, which can be diagnostic for the substitution pattern.[8][9][10]
The interplay of these pathways leads to the observed mass spectrum. For instance, an initial loss of water can be followed by the loss of the nitro group, or vice-versa.
Comparative Data Summary
The following table outlines the expected key fragments for a hypothetical model compound, 1-(4-nitropyrazol-1-yl)ethan-1-ol , under different ionization conditions.
The following diagram illustrates a plausible EI fragmentation pathway for a generic primary nitropyrazole alcohol, highlighting the competition between dehydration and nitro-group-related cleavages.
A Comparative Guide to the Thermal Stability and DSC Analysis of (3-nitro-1H-pyrazol-5-yl)methanol
This guide provides an in-depth analysis of the thermal stability of (3-nitro-1H-pyrazol-5-yl)methanol, a nitro-substituted heterocyclic compound of interest to researchers in drug development and material science. The t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the thermal stability of (3-nitro-1H-pyrazol-5-yl)methanol, a nitro-substituted heterocyclic compound of interest to researchers in drug development and material science. The thermal behavior of such molecules is a critical parameter, dictating their safety profile, storage requirements, and viability in various applications.[1][2][3] This document presents a comprehensive examination using Differential Scanning Calorimetry (DSC), comparing its anticipated thermal properties with those of other relevant nitropyrazole derivatives to provide a clear context for its stability.
The Critical Role of Thermal Stability in Nitropyrazole Derivatives
Nitropyrazoles are a class of energetic materials and synthetic intermediates known for their high heat of formation and potential applications in explosives, propellants, and pharmaceuticals.[2] However, the presence of the nitro (-NO2) group, which imparts the desired energetic properties, also introduces inherent thermal instability. An uncontrolled thermal decomposition can lead to runaway reactions, posing significant safety hazards.[1] Therefore, a thorough understanding of a compound's thermal behavior is paramount for safe handling, process development, and predicting its shelf-life and performance.
The thermal decomposition of nitroaromatic and heterocyclic compounds is a complex process. It can be initiated by the homolytic cleavage of the C-NO2 bond, which is often the rate-determining step.[4][5][6] However, alternative pathways, such as intramolecular rearrangements or the influence of adjacent functional groups, can significantly alter the decomposition mechanism and onset temperature.[4][7][8] For instance, the presence of groups capable of hydrogen bonding, such as the hydroxyl (-OH) and amine (-NH) moieties, can enhance thermal stability by creating a more robust crystal lattice.[7][9]
Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
Differential Scanning Calorimetry (DSC) is a cornerstone thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For energetic compounds, DSC provides critical data on melting points, decomposition onsets, peak temperatures, and the enthalpy of decomposition (ΔH_d), which quantifies the energy released.
Experimental Protocol: DSC Analysis of (3-nitro-1H-pyrazol-5-yl)methanol
The following protocol outlines a robust methodology for the DSC analysis of energetic materials, designed to ensure safety and data accuracy.
Sample Preparation:
Accurately weigh 1-2 mg of (3-nitro-1H-pyrazol-5-yl)methanol into a high-pressure crucible (e.g., gold-plated stainless steel). The use of a small sample size is critical to mitigate the risk of a violent exothermic event.
Hermetically seal the crucible to contain any evolved gases and prevent sample evaporation, which could interfere with the measurement of the decomposition exotherm.[10][11]
Instrument Configuration:
Utilize a calibrated Differential Scanning Calorimeter.
Employ an inert purge gas, typically nitrogen, at a flow rate of 50 mL/min to maintain a consistent and non-reactive atmosphere.[11]
Thermal Program:
Equilibrate the sample at ambient temperature (e.g., 30 °C).
Ramp the temperature at a constant heating rate. Multiple heating rates (e.g., 5, 10, and 20 °C/min) are recommended to investigate the kinetics of the decomposition process.[7]
Continue heating to a final temperature well beyond the decomposition peak, for instance, 400 °C, to ensure the entire event is captured.
Data Analysis:
Determine the onset temperature of decomposition (T_onset), which represents the temperature at which decomposition begins.
Identify the peak exothermic temperature (T_peak), the point of the maximum rate of heat release.
Calculate the enthalpy of decomposition (ΔH_d) by integrating the area under the exothermic peak.
Below is a diagram illustrating the typical workflow for this DSC analysis.
Caption: Workflow for DSC analysis of energetic materials.
Comparative Analysis of Thermal Stability
To contextualize the thermal stability of (3-nitro-1H-pyrazol-5-yl)methanol, it is instructive to compare its properties with other nitropyrazole derivatives. The stability is highly dependent on the number and position of nitro groups, as well as the presence of other functional groups.
Note: The decomposition temperature for (3-nitro-1H-pyrazol-5-yl)methanol is an educated estimate based on structurally similar compounds, as specific experimental data is not publicly available. The hydroxymethyl group can have a variable effect, potentially offering a lower energy decomposition pathway compared to unsubstituted analogs.
Structure-Stability Insights
The comparison reveals several key structure-activity relationships that govern the thermal stability of nitropyrazoles.
Caption: Factors influencing the thermal stability of nitropyrazoles.
Effect of Isomerism: The data clearly shows that 3,5-dinitropyrazole (T_d = 296 °C) is significantly more stable than 3,4-dinitropyrazole (T_d = 275 °C).[12][13] This highlights that the substitution pattern on the pyrazole ring is a critical determinant of thermal stability, likely due to differences in molecular symmetry and electronic distribution.
Influence of N-H vs. N-Alkyl Substitution: The parent dinitropyrazoles, which possess an acidic N-H proton, are markedly more stable than their N-substituted counterparts. The N-H moiety allows for strong intermolecular hydrogen bonding, which stabilizes the crystal lattice and requires more energy to disrupt.
Impact of Additional Functional Groups: The presence of a hydroxymethyl group in (3-nitro-1H-pyrazol-5-yl)methanol introduces a site for hydrogen bonding, which could enhance stability. However, it may also provide an alternative decomposition pathway, such as dehydration or oxidation, that is not available to simple nitropyrazoles. Compared to 4-amino-3,5-dinitropyrazole (LLM-116), which has a lower decomposition temperature of 183 °C, the decomposition of the target molecule is likely influenced by the interplay between the single nitro group and the hydroxymethyl substituent.[7] The decomposition of LLM-116 is initiated by the active N-H and amino moieties, demonstrating how different functional groups dictate the primary decomposition pathway.[7]
Conclusion and Implications
The thermal stability of (3-nitro-1H-pyrazol-5-yl)methanol is a crucial characteristic for its safe application in research and development. Through a systematic DSC analysis, one can determine its key thermal hazard indicators, including the onset and peak decomposition temperatures.
A comparative analysis with related nitropyrazole structures reveals that its stability is governed by a delicate balance of factors: the electron-withdrawing nature of the nitro group, the position of substituents, and the potential for stabilizing intermolecular hydrogen bonds provided by the N-H and O-H groups. While likely less stable than highly symmetric and strongly hydrogen-bonded compounds like 3,5-dinitropyrazole, it is expected to possess moderate thermal stability. This comprehensive evaluation underscores the necessity of empirical thermal analysis for any new energetic or reactive compound to ensure safe laboratory and industrial practices.
References
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Executive Summary: Operational Safety Profile (3-nitro-1H-pyrazol-5-yl)methanol (CAS: 104043-08-7) is a functionalized nitro-heterocycle.[1] While often used as a pharmaceutical intermediate, its structural core—a nitro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Safety Profile
(3-nitro-1H-pyrazol-5-yl)methanol (CAS: 104043-08-7) is a functionalized nitro-heterocycle.[1] While often used as a pharmaceutical intermediate, its structural core—a nitro group attached to a nitrogen-rich pyrazole ring—classifies it as a potential energetic precursor .[1]
CRITICAL WARNING: Nitro-substituted pyrazoles possess high positive heats of formation.[1] If allowed to dry completely, crystallize on threads, or subjected to shock/friction, they can exhibit explosive decomposition. Do not treat this merely as "organic waste." It requires phlegmatization (desensitization) prior to entering the waste stream.[1]
Part 1: Technical Hazard Assessment
To dispose of this compound safely, you must understand the mechanism of its hazard.
Parameter
Data / Characteristic
Operational Implication
Molecular Structure
Nitro (-NO₂) group on Pyrazole ring
Energetic: The nitro group provides oxygen; the ring provides nitrogen gas (N₂) upon decomposition.[1] This creates a rapid expansion hazard.[1]
Physical State
Solid (typically off-white/yellow powder)
Dust Explosion Risk: High surface area increases reactivity.[1]
Stability
Shock/Friction Sensitive (Dry)
Never scrape dried material from threads or glass joints.[1]
Combustion Products
NOx, CO, HCN (trace)
Toxic: Fire scenarios require SCBA; standard masks are insufficient.
Part 2: Pre-Disposal Stabilization (Phlegmatization)[1]
The Golden Rule: Never dispose of (3-nitro-1H-pyrazol-5-yl)methanol as a dry solid. You must lower its energy density by solvating it.[1]
Protocol A: Phlegmatization (Desensitization)
Purpose: To separate the energetic molecules using a solvent barrier, preventing propagation of decomposition.
Solvent Selection:
Preferred: Ethanol (EtOH) or Methanol (MeOH).[1] These are excellent solvents for nitro-pyrazoles and burn cleanly in incinerators.[1]
Alternative: 50:50 Water/Ethanol mix (if solubility permits).[1] Water adds thermal mass (cooling), but pure water may not fully dissolve the organic solid.
Avoid: Acetone (high volatility increases flammability risk during storage) or Chlorinated solvents (creates toxic dioxins during incineration).[1]
The Procedure:
Step 1: Weigh the waste container.
Step 2: Add Ethanol slowly to the solid waste until fully submerged/dissolved.[1] Aim for a concentration of <10% wt/vol (e.g., 1g of solid in 10mL+ of solvent).
Step 3: Agitate gently (swirl, do not shake vigorously) to ensure no dry "crusts" remain.
Step 4: The material is now classified as a Flammable Liquid rather than an Explosive Solid , significantly lowering the handling risk.
Part 3: Disposal Workflows
Scenario 1: Routine Lab Waste (Trace Amounts)
Context: Reaction byproducts, contaminated gloves, or small weigh-boat residues.
Liquids: Collect the phlegmatized solution (from Protocol A) in a dedicated "High Nitrogen/Energetic" liquid waste carboy.
Labeling: Must read "Flammable Liquid, Toxic, Contains Nitro-Pyrazoles."[1]
Solids (Contaminated Debris):
Do not throw paper towels or gloves with visible yellow residue into general trash.[1]
Bag them separately in a clear, sealable bag.
Label as "Solid Debris Contaminated with Energetics."[1]
Scenario 2: Bulk Disposal / Expired Stock
Context: Disposing of >5g of pure material.
Stop. Do not dissolve 100g of this in a beaker on an open bench.
Contact EHS: Notify your Environmental Health & Safety officer immediately.[1]
Remote Stabilization: If the material is old/crystallized, it may require remote opening or robotic handling.[1]
Segregation: Isolate the container in a blast-resistant cabinet until professional hazmat pickup.
Part 4: Visualizing the Decision Logic
The following diagram illustrates the critical decision path for disposing of nitro-pyrazole derivatives.
Figure 1: Decision Matrix for Energetic Heterocycle Disposal. Note the critical "Stop" point if crystallization is observed on container threads.[1]
Part 5: Chemical Compatibility & Segregation
Mixing nitro-compounds with the wrong waste stream is a common cause of lab fires.[1]
Figure 2: Segregation Logic. Red dashed lines indicate high-risk incompatibilities.
Key Takeaway: Never mix this waste with basic waste streams (e.g., waste from an amide coupling workup using triethylamine). Bases can deprotonate the pyrazole/alcohol, potentially forming shock-sensitive salts.[1]
Part 6: Regulatory Compliance (US/EU)
RCRA (USA):
If the waste is tested and shows explosive properties, it carries code D003 (Reactive).
If dissolved in ethanol/methanol, it carries code D001 (Ignitable).
Best Practice: Label as D001/D003 to ensure the incinerator facility handles it with maximum caution.
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link][1]
American Chemical Society (ACS). (2023).[1] Identifying and Handling Energetic Materials in the Laboratory. ACS Center for Lab Safety.[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
A Comprehensive Guide to the Safe Handling of (3-nitro-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Risk Mitigation Nitrated Heterocyclic Core: The presence of the nitro group on the pyrazole ring suggests that this compound should be...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Nitrated Heterocyclic Core: The presence of the nitro group on the pyrazole ring suggests that this compound should be handled with caution. Nitrated organic compounds can be energetic and may have thermal or shock sensitivity, particularly those with a high degree of nitration.[3] They are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[4][5][6][7]
Methanol Substituent: The methanol group may influence the compound's solubility and reactivity.
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure through inhalation, dermal contact, and eye contact.[9] The following table outlines the recommended PPE for handling (3-nitro-1H-pyrazol-5-yl)methanol.
Body Part
Personal Protective Equipment
Rationale
Eyes/Face
Chemical safety goggles and a face shield.[9][10][11]
To protect against splashes, dust, and vapors. Standard safety glasses are insufficient.
Hands
Two pairs of chemical-resistant gloves (e.g., nitrile).[11][12][13]
The outer glove should be removed and disposed of as hazardous waste after handling. Check for tears and degradation before use.
Body
A flame-resistant lab coat with long sleeves and a closed front.[14]
To protect skin from spills and prevent contamination of personal clothing.
Respiratory
A NIOSH-approved N95 or higher-level respirator.[14][11]
To be used when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment. All handling of (3-nitro-1H-pyrazol-5-yl)methanol should be performed within a certified chemical fume hood.[6][15][16]
Preparation and Weighing
Designate a Work Area: Cordon off a specific area within the fume hood for handling the compound. Cover the work surface with disposable absorbent bench paper.[14]
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment before bringing the compound into the fume hood.
Weighing: If possible, weigh the compound inside the fume hood on an analytical balance with a draft shield.[14] If this is not feasible, use a containment balance (powder-coated hood).
Minimize Dust: Handle the solid material carefully to avoid generating dust.[17][18][4][5][7][19][16]
Dissolution and Reaction Setup
Solvent Addition: Slowly add the desired solvent to the vessel containing the solid compound to prevent splashing.
Mixing: If necessary, cap the container and use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution.
Heating: If heating is required, use a controlled heating source such as a heating mantle with a stirrer and a temperature controller. Avoid open flames.
Maintain Containment: Keep all vessels containing the compound covered or capped when not actively transferring material.
Post-Handling Decontamination
Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the compound using a suitable solvent. Collect the cleaning solvent as hazardous waste.[14]
Wipe Down Surfaces: Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[14]
Glove Removal: Remove the outer pair of gloves before exiting the fume hood and dispose of them in the designated hazardous waste container.[11]
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing all PPE.[17][4]
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of all waste contaminated with (3-nitro-1H-pyrazol-5-yl)methanol is essential to prevent environmental contamination and ensure the safety of all laboratory personnel.[20][21]
"Hazardous Waste - Sharps Contaminated with (3-nitro-1H-pyrazol-5-yl)methanol"
Empty Containers
Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of as regular lab glass/plastic waste.[20]
N/A
Disposal Procedure
Collection: All waste must be collected at the point of generation.
Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed at all times except when adding waste.[20][21]
Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health & Safety (EHS) department.[21][22][23]
Drain Disposal:DO NOT dispose of (3-nitro-1H-pyrazol-5-yl)methanol or its solutions down the drain.[8][18][4][19][16][21]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17][19][13]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[17][19][13]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17][19][13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17][19][13]
Spill: For small spills (<1 g) within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.[13]
Visualizing the Handling Workflow
The following diagram illustrates the key decision points and workflow for safely handling (3-nitro-1H-pyrazol-5-yl)methanol.
Caption: A flowchart outlining the safe handling process for (3-nitro-1H-pyrazol-5-yl)methanol.
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SAFETY DATA SHEET - (1-Methyl-1H-pyrazol-3-yl)methanol. (2014, September 26). Fisher Scientific.
SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. (n.d.).
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